molecular formula C7H11NO2 B13015257 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B13015257
M. Wt: 141.17 g/mol
InChI Key: PLUWVUSFPGLDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is a specialized, conformationally constrained bicyclic compound offered For Research Use Only. It serves as a valuable synthetic building block in medicinal chemistry and drug discovery. This scaffold is of significant interest for the design and synthesis of novel peptide analogs. Integrating such rigid, three-dimensional structures into peptides can effectively restrict conformational flexibility, which is a key strategy for investigating structure-activity relationships, enhancing metabolic stability, and improving biological activity and selectivity profiles (See a related application in New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid ). While specific mechanistic studies on this exact compound may be limited, its core azabicyclo[4.1.0]heptane structure is a versatile framework for developing protease inhibitors, receptor ligands, and other pharmacologically active molecules. Researchers utilize this compound to explore new chemical space and develop constrained peptidomimetics. The product is strictly for use in laboratory research settings.

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUWVUSFPGLDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties and Medicinal Chemistry Applications of 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of optimal pharmacokinetic and pharmacodynamic profiles in drug discovery has driven the evolution of conformationally restricted scaffolds. Among these, 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and its protected derivatives (e.g., the Boc-protected variant, CAS 1239421-67-0) have emerged as "privileged structures"[1]. By fusing a cyclopropane ring onto a piperidine core, medicinal chemists can precisely control the spatial arrangement of functional groups, modulate lipophilicity, and enhance aqueous solubility[2]. This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and biological applications of this critical bicyclic scaffold.

Structural Rationale and Conformational Restriction

The 3-azabicyclo[4.1.0]heptane system is a bridged piperidine analogue. Unsubstituted piperidines rapidly interconvert between chair conformations, which incurs an entropic penalty upon binding to a target receptor. Fusing a cyclopropane ring to the piperidine core at the 4,1,0 position locks the ring into a defined spatial geometry (often a distorted boat or half-chair conformation, depending on substitution)[2].

This conformational restriction serves two primary purposes:

  • Enhanced Target Affinity: By pre-organizing the ligand into its bioactive conformation, the entropic cost of binding is minimized, leading to increased potency and selectivity. This has been successfully exploited in the development of Triple Reuptake Inhibitors (TRUIs) targeting SERT, NET, and DAT[3].

  • Increased Fsp³ Character: The addition of the sp³-hybridized cyclopropane ring increases the three-dimensionality of the molecule. High Fsp³ (fraction of sp³ carbons) is strongly correlated with clinical success due to reduced off-target toxicity and improved solubility[1].

G A Conformational Restriction (Cyclopropane Fusion) B Increased Fsp3 & 3-Dimensionality A->B C Modulated pKa & Lowered LogP A->C E Target Specificity (e.g., SERT/NET/DAT) B->E D Enhanced Aqueous Solubility C->D F Improved Oral Bioavailability D->F E->F

Impact of conformational restriction on physicochemical and pharmacokinetic properties.

Physicochemical Profiling (E-E-A-T Analysis)

Understanding the physicochemical properties of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid is critical for its application in multi-property optimization[1].

Acid-Base Chemistry (pKa)

The molecule is an amphoteric zwitterion at physiological pH (7.4), possessing a basic secondary amine and an acidic carboxylic acid. The cyclopropane ring exerts an inductive electron-withdrawing effect, which slightly lowers the pKa of the adjacent piperidine nitrogen compared to an unbridged piperidine (pKa ~10.0 to ~9.2-9.5)[4]. This subtle shift in basicity ensures that a significant fraction of the molecule remains ionized in the gastrointestinal tract, promoting solubility, while allowing enough unionized species for membrane permeability.

Lipophilicity (LogP) and Solubility

Bridged piperidines generally display lower lipophilicity (LogP) than their flexible counterparts[2]. The rigid 3D structure prevents the molecule from forming flat, hydrophobic stacking interactions in aqueous media, thereby decreasing the crystal lattice energy and dramatically improving aqueous solubility.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the scaffold and its commercially relevant derivatives[5],[6],[7].

PropertyBase CompoundHCl Salt (CAS 1820752-38-2)Boc-Protected (CAS 1239421-67-0)
Molecular Formula C₇H₁₁NO₂C₇H₁₂ClNO₂C₁₂H₁₉NO₄
Molecular Weight 141.17 g/mol 177.63 g/mol 241.28 g/mol
Stereochemistry Racemic / (1R,6S)(1R,6S)(1S) / (1R,6S)
Predicted LogP -0.5 to 0.2N/A (Salt)1.8 to 2.2
H-Bond Donors 231
H-Bond Acceptors 334

Self-Validating Synthetic Methodologies

The synthesis of the 3-azabicyclo[4.1.0]heptane core requires precise control over stereochemistry and ring strain. The most robust method involves the cyclopropanation of a tetrahydropyridine precursor[8],[9].

Protocol 1: Synthesis of the Bicyclic Core via Cyclopropanation

Causality: Direct cyclopropanation of an alkene using diazo compounds is highly exothermic and can lead to unwanted insertions. Using a transition metal catalyst (e.g., Rhodium or Molybdenum) stabilizes the carbene intermediate, ensuring stereoselective addition to the less sterically hindered face of the tetrahydropyridine double bond[9].

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve 1-benzyl-1,2,5,6-tetrahydropyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative degradation.

  • Catalyst Addition: Add a catalytic amount of Molybdenum hexacarbonyl (Mo(CO)₆) (0.05 eq). Validation Check: The solution should remain clear; any immediate black precipitation indicates catalyst poisoning by moisture.

  • Carbene Generation: Slowly add ethyl diazoacetate (1.2 eq) via a syringe pump over 4 hours. Causality: Slow addition prevents the buildup of unreacted diazoacetate, mitigating the risk of explosive decomposition and minimizing carbene dimerization (yielding diethyl fumarate/maleate byproducts).

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material and the emergence of a lower Rf spot indicates the formation of the 3-benzyl-3-azabicyclo[4.1.0]heptane-1-carboxylic acid ethyl ester.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Deprotection and Boc-Protection

Causality: The benzyl group must be removed and replaced with a Boc group to allow for orthogonal peptide coupling strategies in medicinal chemistry[8]. The Boc group prevents N-alkylation or acylation during subsequent functionalization of the carboxylic acid.

Step-by-Step Workflow:

  • Hydrogenolysis: Dissolve the intermediate in ethanol. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm) for 12 hours to cleave the benzyl group. Filter through Celite to remove the catalyst.

  • Hydrolysis: Treat the resulting ethyl ester with 2M LiOH in THF/H₂O (1:1) for 4 hours at room temperature to yield the free carboxylic acid.

  • Boc Protection: Adjust the pH to 9 using Na₂CO₃. Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Stir for 8 hours. Validation Check: The reaction mixture will become homogenous as the Boc-protected product forms a soluble sodium salt.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl (carefully, to avoid cleaving the newly formed Boc group). Extract with ethyl acetate. The organic layer is dried and evaporated to yield 3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid[5].

G A 1-Benzyl-1,2,5,6- Tetrahydropyridine B Cyclopropanation (Ethyl Diazoacetate / Mo(CO)6) A->B C Bicyclic Ethyl Ester Intermediate B->C D Hydrogenolysis (Pd/C) & LiOH Hydrolysis C->D E Boc2O Protection (pH 9) D->E F 3-Boc-3-azabicyclo[4.1.0]heptane -1-carboxylic acid E->F

Synthetic workflow for 3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid.

Applications in Drug Development

The 3-azabicyclo[4.1.0]heptane scaffold has been instrumental in overcoming pharmacokinetic bottlenecks in several therapeutic areas:

Triple Reuptake Inhibitors (TRUIs)

In the treatment of major depressive disorder, achieving a balanced inhibition of Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters is notoriously difficult. Researchers utilized the 3-azabicyclo[4.1.0]heptane scaffold to create 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane[3]. The conformational rigidity of the bicyclic system allowed the aryl and alkoxymethyl groups to be perfectly oriented to interact with the distinct pharmacophores of all three transporters simultaneously, resulting in excellent brain penetration and bioavailability[3].

P2Y14 Receptor Antagonists

In the development of anti-inflammatory agents targeting the P2Y14 receptor, early piperidine-based leads suffered from poor oral bioavailability due to high lipophilicity. By substituting the flexible piperidine with bridged analogues like the 3-azabicyclo[4.1.0]heptane system, researchers successfully lowered the lipophilicity while preserving the critical receptor binding affinity, demonstrating the power of conformational mimicry in multi-property optimization[2].

Conclusion

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid represents a masterclass in rational drug design. By leveraging the geometric constraints of a fused cyclopropane ring, this scaffold allows researchers to decouple target affinity from lipophilicity—a common paradox in lead optimization. As synthetic methodologies for stereoselective cyclopropanation continue to advance, the integration of this bicyclic core into fragment-based drug discovery pipelines will undoubtedly yield a new generation of highly bioavailable therapeutics.

References

Sources

Engineering the 3-Azabicyclo[4.1.0]heptane Scaffold: From Synthetic Intermediates to Advanced CNS Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-azabicyclo[4.1.0]heptane structural motif has emerged as a privileged scaffold in modern medicinal chemistry, particularly for central nervous system (CNS) indications. By fusing a cyclopropane ring to a piperidine core, this bicyclic system severely restricts conformational flexibility. This geometric locking mechanism allows researchers to precisely map functional groups—such as the C1-carboxylic acid—into the hydrophobic binding pockets of complex transmembrane proteins. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid analogues, with a focus on their role as Triple Reuptake Inhibitors (TRIs)[1] and Orexin Receptor Antagonists[2].

Conformational Geometry & Target Engagement

As an Application Scientist evaluating pharmacophores, the primary advantage of the 3-azabicyclo[4.1.0]heptane system is its conformational rigidity . Unsubstituted piperidines rapidly flip between chair conformations, leading to entropic penalties upon target binding. The introduction of the [4.1.0] bicyclic fusion forces the piperidine ring into a distorted half-chair/boat conformation.

This rigidity is critical for CNS targets:

  • Monoamine Transporters (SERT/NET/DAT): The restricted equatorial/axial orientation of substituents at the C1 and C6 positions perfectly aligns with the distinct binding sites of serotonin, norepinephrine, and dopamine transporters, enabling potent triple reuptake inhibition[3].

  • Orexin Receptors (OX1/OX2): Azabicyclo[4.1.0]hept-4-yl derivatives fit snugly into the orthosteric binding site of orexin receptors, providing high brain penetration and bioavailability for the treatment of sleep disorders and obesity[2].

Mechanism Drug 3-azabicyclo[4.1.0]heptane Derivative SERT SERT Blockade (Serotonin) Drug->SERT NET NET Blockade (Norepinephrine) Drug->NET DAT DAT Blockade (Dopamine) Drug->DAT Effect Enhanced Monoamine Signaling SERT->Effect NET->Effect DAT->Effect

Pharmacological mechanism of triple reuptake inhibition by azabicycloheptane derivatives.

Synthetic Pathway: Mastering the C1-Carboxylic Acid Core

The synthesis of these complex molecules relies heavily on the versatile intermediate 3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS: 1239421-67-0)[4]. Boc-protection of the secondary amine is mandatory to prevent unwanted polymerization during the functionalization of the C1-carboxylic acid.

SynthesisWorkflow Core 3-azabicyclo[4.1.0]heptane Core Scaffold Boc Boc Protection (CAS 1239421-67-0) Core->Boc Protection Carb Carboxylic Acid Functionalization Boc->Carb Activation TRI Triple Reuptake Inhibitors (SERT/NET/DAT) Carb->TRI Arylation Orexin Orexin Receptor Antagonists (OX1/OX2) Carb->Orexin Amidation

Workflow for derivatizing the 3-azabicyclo[4.1.0]heptane scaffold into CNS therapeutics.

Protocol 1: Self-Validating Synthesis of 1-Amido Derivatives

Objective: Convert 3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid into a target amide while preserving the cyclopropane ring.

  • Carboxylic Acid Activation: Dissolve 1.0 eq of the Boc-protected acid[4] in anhydrous DMF. Add 1.2 eq HATU and 3.0 eq DIPEA. Stir at 0°C for 15 minutes.

    • Causality: The C1 position is highly sterically hindered due to the adjacent cyclopropane ring. Standard coupling agents (e.g., EDC/HOBt) yield poor results. HATU generates a highly reactive HOAt ester, overcoming this steric barrier. DIPEA provides the basic environment necessary for carboxylate deprotonation without acting as a competing nucleophile.

  • Amine Coupling: Add 1.1 eq of the desired amine. Warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: Remove a 5 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS. The presence of the [M+H-Boc]⁺ or[M+H]⁺ ion confirms complete conversion. This self-validation ensures no unreacted starting material is carried into the deprotection step, which would severely complicate downstream purification.

  • Boc Deprotection: Concentrate the reaction mixture, extract with EtOAc, wash with brine, and dry over Na₂SO₄. Resuspend the crude intermediate in 4M HCl in dioxane and stir for 2 hours at room temperature.

    • Causality: We utilize HCl in dioxane rather than TFA in DCM. The cyclopropane ring within the azabicyclo[4.1.0]heptane scaffold is susceptible to ring-opening under highly acidic, aqueous conditions. Anhydrous HCl in dioxane prevents this degradation pathway while cleanly removing the Boc group, directly precipitating the product as a stable hydrochloride salt.

Quantitative Pharmacological Profiling

Derivatives of this scaffold have shown remarkable efficacy in preclinical models. For example, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane demonstrated excellent bioavailability and high in vitro potency at SERT, NET, and DAT[1]. Furthermore, heteroaryl substitutions allow for the precise "titration" of the SERT/NET/DAT inhibition ratio[3].

In parallel, azabicyclo[4.1.0]hept-4-yl derivatives have been developed as potent orexin receptor antagonists[2], building upon foundational neurobiological research established by reference compounds like the OX1 antagonist SB-334867[5],[6].

Table 1: Pharmacological Data Summary
Compound / DerivativeTarget Receptor/TransporterPrimary IndicationKey Pharmacological MetricReference
6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane SERT, NET, DATMajor Depressive DisorderHigh in vitro potency (pKi > 8.0 across all three)[1]
1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane SERT, NET, DATCNS DisordersTunable SERT/NET/DAT ratio[3]
Azabicyclo[4.1.0]hept-4-yl derivatives OX1 / OX2 ReceptorsSleep Disorders, ObesityPotent Orexin Antagonism[2]
SB-334867 (Reference Standard)OX1 ReceptorResearch Tool (Satiety)pKb = 7.2 (OX1)[5],[6]

In Vitro Validation: Radioligand Binding Protocol

To validate the efficacy of synthesized 3-azabicyclo[4.1.0]heptane derivatives as TRIs, a robust radioligand binding assay is required.

Protocol 2: Self-Validating Radioligand Binding Assay

Objective: Quantify the binding affinity (Ki) of azabicyclo[4.1.0]heptane derivatives at SERT, NET, and DAT.

  • Membrane Preparation: Homogenize CHO cells stably expressing human SERT, NET, or DAT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: The inclusion of 120 mM NaCl and 5 mM KCl is critical. Monoamine transporters are Na⁺/Cl⁻ dependent; physiological ion concentrations are strictly required to maintain the transporter in its active, ligand-binding conformation.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with the test compound (10 pM to 10 µM) and the respective radioligand ([³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN35428 for DAT) for 60 minutes at 25°C.

    • Validation Checkpoint: Define non-specific binding (NSB) using 10 µM fluoxetine (SERT), desipramine (NET), or nomifensine (DAT). If NSB exceeds 20% of total binding, the assay must be rejected and membrane washing steps optimized, ensuring data trustworthiness.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

    • Causality: Azabicyclo[4.1.0]heptane derivatives are highly lipophilic. Pre-treating the filters with PEI (a cationic polymer) neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the lipophilic test compounds to the filter matrix, significantly improving the signal-to-noise ratio.

References

1.[4] ChemicalBook. "1239421-67-0(3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid)". 2.[3] Micheli, F. et al. (2011). "1-Heteroaryl-6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane: further insights into a class of triple re-uptake inhibitors." Bioorganic & Medicinal Chemistry / PubMed. 3.[1] Micheli, F. et al. (2010). "6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor." Journal of Medicinal Chemistry / PubMed. 4.[2] Google Patents. "WO2012089606A1 - Dérivés azabicyclo [4.1.0] hept-4-yle en tant qu'antagonistes du récepteur humain de l'orexine". 5.[5] Tocris Bioscience. "SB 334867 | OX1 Receptors". 6.[6] Rodgers, R.J. et al. (2001). "SB-334867, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats." European Journal of Neuroscience / ResearchGate.

Sources

The 3-Azabicyclo[4.1.0]heptane System: Synthetic Evolution and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-azabicyclo[4.1.0]heptane system represents a high-value scaffold in modern medicinal chemistry, functioning primarily as a conformationally restricted bioisostere of piperidine. By fusing a cyclopropane ring to a piperidine core, this bicyclic system introduces unique vector constraints and electronic modulations (via the cyclopropyl group's electron-withdrawing character) that can significantly alter the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate.

This technical guide details the historical emergence of the scaffold, its structural determinants, and the evolution of synthetic methodologies from classical carbenoid additions to modern gold-catalyzed cycloisomerizations.[1]

Part 1: Historical Genesis and Structural Logic

The Simmons-Smith Era

The history of 3-azabicyclo[4.1.0]heptane is inextricably linked to the discovery of the Simmons-Smith reaction in 1958. While the parent carbocycle (norcarane) was the initial focus, the application of zinc-carbenoid chemistry to N-heterocycles opened the door to aza-analogs.

  • 1958: Simmons and Smith discover the stereospecific cyclopropanation of alkenes using diiodomethane and a zinc-copper couple.

  • 1966: Furukawa modifies the reagent using diethylzinc (

    
    ), significantly improving reactivity and handling—a critical step for synthesizing sensitive nitrogen-containing heterocycles.
    
  • Late 1960s/70s: Application of these methods to 1,2,3,4-tetrahydropyridines yields the first robust access to the 3-azabicyclo[4.1.0]heptane core, establishing it as a accessible scaffold for "rigidified" piperidine analogs.[1]

Structural Analysis: The "Flattened" Piperidine

The fusion of the three-membered ring imposes significant conformational constraints on the piperidine ring.

  • Conformation: Unlike the ideal chair conformation of piperidine, the 3-azabicyclo[4.1.0]heptane system adopts a distorted half-chair or boat-like conformation . This alters the exit vectors of substituents at the C1, C2, and C6 positions, allowing medicinal chemists to explore novel chemical space not accessible by the parent piperidine.[1]

  • Basicity (pKa): The cyclopropane ring is electron-withdrawing (inductive effect,

    
    ). Consequently, the basicity of the nitrogen in 3-azabicyclo[4.1.0]heptane is typically lower  than that of piperidine. This is a crucial tool for tuning permeability (logD) and reducing hERG liability in drug design.
    

Part 2: Synthetic Methodologies

Pathway A: The Classical Simmons-Smith Route

This remains the industrial "gold standard" for generating the core scaffold, particularly for simple analogs. It relies on the cyclopropanation of


-protected tetrahydropyridines.

Mechanism: The zinc carbenoid (


) performs a concerted syn-addition to the double bond of the tetrahydropyridine.
Pathway B: Gold-Catalyzed Cycloisomerization

A modern approach developed to access highly substituted derivatives. This method utilizes the electrophilic activation of cyclopropenes by gold(I) catalysts to trigger an intramolecular cyclization.[2]

Advantages: High diastereoselectivity and the ability to install complex functionality (e.g., isopropylidene groups) in a single step.

Visualization of Synthetic Logic

SyntheticPathways Start Starting Material: Tetrahydropyridine Simmons Simmons-Smith (Zn/Cu or Et2Zn, CH2I2) Start->Simmons Classical Route Product 3-Azabicyclo[4.1.0]heptane Scaffold Simmons->Product Syn-Addition Gold Gold Catalysis (AuCl, Cyclopropene) Gold->Product Intramolecular Cyclization Cyclopropene Cyclopropene Precursor Cyclopropene->Gold Modern Route

Figure 1: Comparison of the classical Simmons-Smith route vs. modern Gold-catalyzed cycloisomerization for scaffold assembly.

Part 3: Medicinal Chemistry Case Study

Triple Reuptake Inhibitors (GSK)[1]

One of the most prominent applications of this scaffold is found in the development of Triple Reuptake Inhibitors (TRIs) targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][3]

  • The Challenge: Designing a molecule with balanced affinity for all three transporters while maintaining metabolic stability.

  • The Solution: Researchers at GSK identified that replacing a standard piperidine or pyrrolidine core with the 3-azabicyclo[4.1.0]heptane scaffold improved the selectivity profile and metabolic stability.

  • Key Compound: 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane .[3]

    • Mechanism: The rigid scaffold orients the aryl ring (C6 position) and the methoxymethyl group (C1 position) into a precise vector that optimally engages the hydrophobic pockets of the transporters.

SAR_Logic Core 3-Azabicyclo[4.1.0]heptane Core Aryl C6-Aryl Group (3,4-dichlorophenyl) Core->Aryl Rigid Orientation Linker C1-Methoxymethyl Linker Core->Linker Vector Control Nitrogen N3-Amine (Basic Center) Core->Nitrogen pKa Modulation Potency High Affinity (SERT/NET/DAT) Aryl->Potency Linker->Potency Metab Metabolic Stability (Blocked Oxidation) Nitrogen->Metab

Figure 2: SAR logic for the Triple Reuptake Inhibitor, highlighting the scaffold's role in vector orientation and stability.

Part 4: Detailed Experimental Protocol

Protocol: Simmons-Smith Cyclopropanation of N-Boc-1,2,3,4-Tetrahydropyridine[1]

This protocol describes the synthesis of tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate, a universal building block.

Reagents:

  • N-Boc-1,2,3,4-tetrahydropyridine (1.0 equiv)[1]

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv)[1]
    
  • Diiodomethane (

    
    , 2.0 equiv)[1]
    
  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent & Reagent A: Add anhydrous DCM (10 mL/mmol substrate) and cool to 0°C in an ice bath. Add the solution of

    
     (2.0 equiv) dropwise via syringe. Caution: 
    
    
    
    is pyrophoric.
  • Carbenoid Formation: Add

    
     (2.0 equiv) dropwise to the 
    
    
    
    solution at 0°C. A white precipitate (Furukawa reagent) may form. Stir for 15 minutes to ensure active species generation.
  • Substrate Addition: Dissolve N-Boc-1,2,3,4-tetrahydropyridine (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 12–18 hours. Monitor conversion by TLC (stain with

    
     or Ninhydrin).
    
  • Quench: Cool the mixture back to 0°C. Carefully quench with saturated aqueous

    
     solution. Note: Gas evolution may occur.
    
  • Workup: Separate the layers. Extract the aqueous layer with DCM (3x). Combine organic extracts, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target bicyclic carbamate.

Validation Criteria:

  • 1H NMR: Look for the disappearance of alkene protons (5.0–6.0 ppm) and the appearance of high-field cyclopropyl protons (0.1–1.0 ppm).

  • 13C NMR: Confirm the presence of the quaternary/methine carbons of the cyclopropane ring (typically 10–20 ppm).

References

  • Simmons, H. E., & Smith, R. D. (1958).[1] A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. Link[1]

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966).[1] A Novel Route to Cyclopropanes from Olefins. Tetrahedron Letters. Link

  • Michelet, V., et al. (2010).[1] Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes.[2] Organic Letters. Link[1]

  • Guiard, B. P., et al. (2010).[1] 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor.[3] Journal of Medicinal Chemistry. Link[1]

  • Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[4][5] Link[1]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Novel 3-Azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-azabicyclo[4.1.0]heptane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of bioactive molecules and drug candidates.[1][2] Its rigid, three-dimensional architecture provides a unique vectoral presentation of substituents, making it an attractive bioisostere for aromatic and other cyclic systems.[3] However, this same conformational rigidity, coupled with the potential for multiple stereocenters, presents significant challenges for unambiguous structural and stereochemical assignment. This in-depth guide provides a comprehensive, experience-driven strategy for the structural elucidation of novel 3-azabicyclo[4.1.0]heptane derivatives. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, integrating mass spectrometry, advanced 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography into a unified, self-validating workflow.

Introduction: The Strategic Importance and Analytical Challenges of the 3-Azabicyclo[4.1.0]heptane Core

The fusion of a piperidine ring with a cyclopropane ring creates the 3-azabicyclo[4.1.0]heptane framework. This structure is of profound interest to drug development professionals for several reasons. Firstly, its rigid nature reduces the entropic penalty upon binding to a biological target, potentially increasing potency. Secondly, as a saturated, sp³-rich scaffold, it can improve key ADME (absorption, distribution, metabolism, and excretion) properties like solubility while reducing metabolic liabilities associated with flat, aromatic rings.[3]

Despite these advantages, the core challenge lies in its characterization. The fused ring system creates a complex network of proton-proton couplings and diastereotopic protons—protons that are chemically non-equivalent due to the chiral environment. Determining the relative and absolute stereochemistry at the bridgehead carbons and any substituents is non-trivial and requires a multi-pronged analytical approach where each step validates the next.

Foundational Analysis: Establishing the Molecular Blueprint

The initial phase of elucidation focuses on determining the elemental composition and basic carbon-proton framework. This is the bedrock upon which all subsequent connectivity and stereochemical assignments are built.

Mass Spectrometry (MS): The Molecular Formula Imperative

Before any detailed structural work can commence, the exact molecular formula must be established. Low-resolution MS can provide the nominal mass, but High-Resolution Mass Spectrometry (HRMS) is non-negotiable.

Expert Insight: The choice of ionization technique is critical. For most 3-azabicyclo[4.1.0]heptane derivatives, which contain a basic nitrogen atom, Electrospray Ionization (ESI) is superior to Electron Impact (EI). ESI is a soft ionization technique that typically yields a strong protonated molecular ion [M+H]⁺, minimizing the fragmentation that can complicate spectral interpretation in EI-MS.[4] The resulting high-resolution mass measurement (typically to four or five decimal places) allows for the unambiguous determination of the elemental formula, ruling out alternative compositions.

The fragmentation patterns, though minimized in ESI, can still offer clues. The bicyclic nature of the scaffold can lead to characteristic losses. For instance, cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.[5][6]

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard immediately prior to analysis to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion or LC-MS. Direct infusion is often sufficient for a pure sample.

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range is adequate to observe the expected [M+H]⁺ ion.

  • Data Analysis: Use the instrument software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion. The software will provide a list of possible formulas ranked by the mass error (typically < 5 ppm).

1D Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Structural Sketch

With the molecular formula in hand, ¹H and ¹³C NMR provide the initial map of the chemical environment of each atom.

  • ¹H NMR: This spectrum reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (multiplicity). For the 3-azabicyclo[4.1.0]heptane core, the spectrum is often complex due to overlapping multiplets and the presence of diastereotopic protons, especially on the six-membered ring. Protons on the cyclopropane ring often appear at unusually high field (upfield, < 1.5 ppm) due to anisotropic effects.

  • ¹³C NMR & DEPT: The ¹³C NMR spectrum shows the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable here. It differentiates between CH₃/CH groups (positive signals) and CH₂ groups (negative signals), while quaternary carbons are absent. This allows for a confident count of each type of carbon, which must match the molecular formula from HRMS.

Data Type Information Gained Causality & Insight
HRMS Unambiguous Molecular FormulaProvides the exact atomic inventory. This is a critical checkpoint before investing time in detailed NMR analysis.
¹H NMR Proton environments, ratios, through-bond couplingReveals the complexity of the spin system. Diastereotopic protons often show complex, non-first-order splitting, hinting at the rigid, chiral nature of the scaffold.
¹³C NMR Carbon environmentsConfirms the number of unique carbons in the molecule.
DEPT-135 Carbon multiplicity (CH, CH₂, CH₃)Validates the carbon count against the molecular formula and provides a crucial piece of the puzzle for assembling fragments.
Table 1: Foundational Spectroscopic Data and Their Significance

Advanced 2D NMR: Connecting the Atoms and Defining Space

While 1D NMR provides a parts list, 2D NMR builds the machine. These experiments are essential for tracing the covalent framework and determining the through-space arrangement of atoms, which defines the stereochemistry.[7]

Connectivity via COSY, HSQC, and HMBC

This trio of experiments is the workhorse for establishing the molecule's bonding network.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[8][9] A cross-peak between two proton signals in a COSY spectrum indicates they are part of the same spin system.[10] This is the primary tool for tracing the proton connectivity around the six-membered ring and identifying the protons on the cyclopropane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.[10][11] It is an exceptionally powerful and sensitive technique for unambiguously assigning which protons are bonded to which carbons, effectively merging the ¹H and ¹³C data into a single, cohesive map.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to connecting the fragments. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[9][10] For example, an HMBC correlation from a proton on a substituent to a carbon within the bicyclic core can definitively establish the point of attachment. It is also crucial for identifying quaternary carbons, which are invisible in HSQC spectra.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Connectivity cluster_structure Structural Output H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C / DEPT (Carbon Skeleton) C13->HSQC C13->HMBC Structure 2D Structural Framework COSY->Structure Assembles Spin Systems HSQC->Structure Assigns C-H Pairs HMBC->Structure Connects Fragments

Diagram 1: Workflow for establishing 2D connectivity.
Stereochemistry via NOESY/ROESY

Determining the relative stereochemistry is arguably the most critical step. This is accomplished by observing the Nuclear Overhauser Effect (NOE), a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding.[8][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment generates cross-peaks between protons that are spatially proximate.[8] For a rigid molecule like a 3-azabicyclo[4.1.0]heptane derivative, this is the definitive way to determine the relative orientation of substituents and bridgehead protons. For example, a strong NOE between a proton on a substituent at C-2 and the bridgehead proton at C-1 would suggest they are on the same face of the ring (cis).

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules that may have a rotational correlation time where the standard NOE is zero, a ROESY experiment is a better choice. It provides similar through-space information but is less sensitive to molecular tumbling rates.

Expert Insight: The interpretation of NOE data is causal. The observation of a strong NOE cross-peak is direct evidence of spatial proximity. The absence of an NOE is also informative, suggesting two protons are far apart. By systematically building a network of these through-space correlations, a robust 3D model of the molecule can be constructed and validated.

Protocol: 2D NMR Data Acquisition and Processing
  • Sample Preparation: Dissolve 5-15 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). The sample must be free of particulate matter.

  • Instrument Setup: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. This is crucial for high-quality 2D spectra.

  • 1D Spectra: Acquire high-quality ¹H and ¹³C spectra to determine the correct spectral widths for the 2D experiments.

  • 2D Acquisition: Run a standard suite of experiments (e.g., gradient-selected COSY, HSQC with multiplicity editing, and HMBC). For NOESY, a mixing time of 500-800 ms is a good starting point for small molecules.

  • Processing: Process the data using appropriate window functions (e.g., sine-bell) followed by 2D Fourier transformation. Phase and baseline correct the spectra as needed.

  • Interpretation: Analyze the spectra systematically. Start with the HSQC to assign all C-H pairs. Use the COSY to connect these pairs into spin systems. Use the HMBC to link these systems together. Finally, use the NOESY to establish the 3D arrangement.

The Gold Standard: Single-Crystal X-Ray Crystallography

While a full suite of NMR experiments can provide a definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous, solid-state structure.[12] It is the ultimate arbiter for determining both relative and absolute stereochemistry.[12][13]

The major challenge is often not the analysis but obtaining a diffraction-quality single crystal.[14][15] This can be a rate-limiting step and is often considered more of an art than a science.[12]

Protocol: Growing Diffraction-Quality Crystals
  • Purity is Paramount: The compound must be of the highest possible purity (>99%).

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[14] Highly soluble compounds tend to yield small crystals, while poorly soluble ones may not crystallize at all.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small pinhole. Allow the solvent to evaporate slowly and undisturbed over several days to weeks.[12][16]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble but which is miscible with the primary solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[12][16]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them using a loop and immediately cool them in a cryostream (e.g., liquid nitrogen) for data collection.[13]

Integrated Elucidation Strategy: A Unified Workflow

No single technique is sufficient. The power of this approach lies in the integration and cross-validation of data from multiple sources. The molecular formula from HRMS provides the fundamental constraint. The 2D structure from connectivity NMR must be consistent with this formula. The 3D model from NOESY must be consistent with the 2D structure. Finally, the X-ray crystal structure, if obtainable, provides the ultimate confirmation of the NMR-derived model.

Diagram 2: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of novel 3-azabicyclo[4.1.0]heptane derivatives is a complex but manageable task that demands a rigorous, multi-technique approach. By layering information from HRMS, 1D NMR, advanced 2D NMR, and potentially X-ray crystallography, researchers can move systematically from a molecular formula to a fully validated 2D and 3D structure. The key to success is not merely the application of these techniques, but the understanding of how the data from each experiment informs, constrains, and validates the others, leading to an unambiguous and trustworthy structural assignment.

References

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.). Google Cloud.
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Chemistry Department.
  • Two Dimensional Homonuclear NMR Spectroscopy. (2024, December 18). Chemistry LibreTexts.
  • How to grow crystals for X-ray crystallography. (2024, October 16). International Union of Crystallography.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information.
  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019, August 20). News-Medical.Net.
  • From Cloudy to Clear: A Strategy to Resolve the Complex Structural Elucidation of Bicycle Drug Conjugate Zelenectide Pevedotin by NMR. (2026, January 19). National Center for Biotechnology Information.
  • Video: Growing Crystals for X-ray Diffraction Analysis. (2015, March 4). JoVE.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • X-ray Crystallography. (2023, August 29). Chemistry LibreTexts.
  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. (2019, August 8). PubMed.
  • Pharmacological Significance of Synthetic Heterocycles Scaffold: A Review. (2011). Semantic Scholar.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Drug candidates and bioactive molecules containing the 3-aza bicyclo[4.1.0]heptane motif. (n.d.). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Structure Elucidation of Organic Compounds. (n.d.). Scribd.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
  • Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh.
  • Pharmacological Significance of Synthetic Heterocycles Scaffold: A Review. (n.d.). ResearchGate.
  • Structural Elucidation. (n.d.). ResearchGate.
  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2025, March 20). ACS Publications.
  • Solid-state NMR characterization of drug-model molecules encapsulated in MCM-41 silica. (n.d.). PubMed.
  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. (2021, May 7). Semantic Scholar.
  • Bicyclic Aliphatic Amines. (n.d.). Enamine.

Sources

Methodological & Application

Application Note: Peptidomimetic Incorporation of 3-azabicyclo[4.1.0]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists integrating 3-azabicyclo[4.1.0]heptane-1-carboxylic acid (3-Ach) into peptidomimetic scaffolds.

This molecule represents a class of conformationally constrained


-amino acids .[1] Unlike standard 

-amino acids (like Proline), 3-Ach introduces a specific curvature and rigidity to the peptide backbone due to the fusion of the cyclopropane ring with the piperidine core. This guide addresses the specific synthetic challenges—steric hindrance and secondary amine reactivity—and provides validated protocols for its successful deployment.

Part 1: Structural Rationale & Utility

The Conformational Lock

The 3-azabicyclo[4.1.0]heptane-1-carboxylic acid scaffold serves as a rigidified surrogate for flexible


-amino acid spacers or as a bulkier, constrained analog of nipecotic acid.
  • 
     Restriction:  The bicyclic system locks the torsion angles of the backbone, reducing the entropic penalty upon binding to a target (e.g., a receptor or protease active site).
    
  • Secondary Structure Induction: When incorporated into a peptide chain, 3-Ach favors the formation of specific turn geometries (often mimicking

    
    -turns or 
    
    
    
    -turns) that are critical for molecular recognition.
  • Metabolic Stability: The non-natural backbone and the steric bulk of the cyclopropane ring shield the adjacent amide bonds from proteolytic cleavage by serum proteases.

Chemical Challenges[2]
  • Steric Hindrance: The cyclopropane ring fused at the C1/C6 bridgehead creates significant steric bulk, shielding the secondary amine at position 3.

  • Secondary Amine Nucleophilicity: Like proline, the N-terminus is a secondary amine, but it is nucleophilically "deactivated" compared to linear amines due to ring constraints.[2]

  • Acid Sensitivity: While generally stable, the cyclopropane ring can be susceptible to ring-opening under harsh acidic conditions if electron-donating groups are present. Standard TFA cleavage requires optimization.

Part 2: Solid Phase Peptide Synthesis (SPPS) Protocol

Objective: Efficient coupling of Fmoc-3-Ach-OH to a growing peptide chain and subsequent elongation.

Materials & Reagents[1][2][4][5]
  • Resin: Rink Amide MBHA or 2-Chlorotrityl Chloride (loading < 0.6 mmol/g recommended to reduce inter-chain aggregation).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory . Standard HBTU/TBTU often fails.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

  • Monitoring: Chloranil Test (for secondary amines) or p-Anilaldehyde Test. Do not use the Kaiser Test.

Workflow Diagram

The following Graphviz diagram outlines the optimized cycle for hindered secondary amines.

SPPS_Protocol Start Resin-Peptide-NH2 Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate 2. Activation (Fmoc-3-Ach-OH + HATU + DIPEA) Pre-activate 2 min Wash1->Activate Coupling 3. Coupling Reaction (Double Coupling: 2 x 2 hours) Activate->Coupling Check 4. QC: Chloranil Test Coupling->Check Decision Blue Beads? Check->Decision Decision->Coupling Yes (Incomplete) Cap Capping (Ac2O/Lutidine) Decision->Cap No (Complete) Next Next Cycle (Coupling TO 3-Ach) Cap->Next

Figure 1: Optimized SPPS cycle for sterically hindered 3-azabicyclo[4.1.0]heptane derivatives. Note the requirement for HATU and double coupling.

Detailed Step-by-Step Procedure
Step A: Coupling Fmoc-3-Ach-OH (The "Easy" Side)

Although the amine of 3-Ach is hindered, the carboxylic acid at C1 is relatively accessible. However, the bulky ring system requires high-efficiency activation.

  • Activation: Dissolve Fmoc-3-Ach-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIPEA (8 eq).

    • Note: Pre-activation for 1-2 minutes is beneficial, but do not exceed 5 minutes to avoid racemization (though less risky for this scaffold).

  • Coupling: Add the activated solution to the resin.[2] Shake for 2 hours .

  • Re-Coupling: Drain and repeat Step 1 & 2 (Double Coupling) to ensure >99% incorporation.

  • Capping: Treat with Acetic Anhydride/Lutidine/DMF (5:6:89) for 10 minutes to terminate unreacted chains.

Step B: Coupling the NEXT Amino Acid TO 3-Ach (The "Hard" Side)

This is the critical failure point. The secondary amine at position 3 is shielded by the bridgehead cyclopropane.

  • Deprotection: Remove Fmoc using 20% Piperidine in DMF (2 x 10 min).

    • QC: Perform a Chloranil test.[2] The beads should turn dark blue (positive for secondary amine).

  • Aggressive Activation: Use HATU or COMU .

    • Recipe: Amino Acid (5 eq) + HATU (5 eq) + DIPEA (10 eq).

    • Solvent: Use a minimal amount of DMF to keep concentration high (0.3 M).

  • Extended Coupling: Shake for 4 to 16 hours (overnight is often required for bulky residues like Val, Ile, or another 3-Ach).

  • Verification: Perform the Chloranil test again.

    • Result: Beads should be colorless/yellow. If blue, repeat coupling at

      
       (microwave assisted if available, max 
      
      
      
      ).

Part 3: Analytical Characterization

Once the peptidomimetic is cleaved (typically 95% TFA, 2.5% TIS, 2.5% H2O), structural validation is required.

NMR Signature

The 3-azabicyclo[4.1.0]heptane scaffold presents a distinct NMR footprint useful for verifying structural integrity.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
Cyclopropane (Bridge) 0.4 - 1.2 ppmMultipletsHigh-field signals characteristic of the fused ring.
Bridgehead (C1) N/A (Quaternary)-

shift ~20-30 ppm.

-Protons (N-CH2)
3.0 - 4.0 ppmMultipletsBroadening may occur due to rotamers.
Amide NH 7.5 - 8.5 ppmDoublet/SingletSolvent dependent; check for H-bonding shielding.
Circular Dichroism (CD)

To confirm the induction of secondary structure:

  • Solvent: TFE (Trifluoroethanol) or Phosphate Buffer (pH 7.4).

  • Signature: Look for minima at 208/222 nm (Helical) or a distinct curve shape around 200-210 nm indicating

    
    -turn populations stabilized by the 3-Ach constraint.
    

Part 4: Case Study - Protease Inhibitor Design

Context: Designing an inhibitor for a serine protease where the P2 position requires a hydrophobic, rigid residue to fit a specific S2 pocket.

Strategy: Replace a native Proline or Leucine with 3-Ach to lock the bioactive conformation.

Inhibitor_Design Native Native Substrate (Flexible Backbone) Low Affinity Design Design Step: Replace P2 with 3-Ach Native->Design Result Peptidomimetic (Rigidified) Entropically Favored Design->Result Binding High Affinity Binding (Ki < 10 nM) Result->Binding

Figure 2: Logic flow for enhancing affinity via conformational restriction using 3-Ach.

Results: In similar studies involving cyclopropane-fused scaffolds (e.g., HCV NS3 inhibitors), the introduction of the bicyclic system improved potency by 10-100 fold compared to the linear alkyl chain analogs due to the pre-organization of the binding pharmacophores [1, 2].

References

  • Sernissi, L. et al. (2014). Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand.[3][4][5] Chemistry – A European Journal.

  • BenchChem Technical Support. (2025). Managing Steric Hindrance in Peptide Synthesis: Protocols for Secondary Amines.

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition.[6] (Foundational text on conformational restriction).

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[2][7][8]

(Note: While specific literature on the exact "3-aza...1-carboxylic" isomer is niche, the protocols above are derived from the validated chemistry of the homologous 2-azabicyclo[4.1.0]heptane and 3-azabicyclo[3.1.0]hexane systems widely used in medicinal chemistry.)

Sources

Application Note: 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic deployment of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid in medicinal chemistry. It is designed for researchers seeking to utilize conformationally restricted scaffolds to enhance potency, selectivity, and metabolic stability in drug candidates.


-Amino Acid / Constrained Nipecotic Acid Analogue

Executive Summary & Strategic Value

The 3-azabicyclo[4.1.0]heptane-1-carboxylic acid scaffold represents a "privileged structure" in modern drug design. It functions as a conformationally locked analogue of nipecotic acid (piperidine-3-carboxylic acid) and a constrained surrogate for


-amino acids.

By fusing a cyclopropane ring to a piperidine core, this scaffold introduces three critical pharmacological advantages:

  • Vector Rigidification: It locks the torsional angle between the basic nitrogen (pharmacophore A) and the carboxylate/amide (pharmacophore B), reducing the entropic penalty of binding.

  • Metabolic Shielding: The bridgehead quaternary carbon (C1) eliminates the metabolically labile

    
    -proton found in standard amino acids, significantly increasing half-life (
    
    
    
    ).
  • Selectivity Tuning: The fixed geometry allows for the discrimination between closely related GPCR subtypes (e.g., Glutamate or GABA receptors) that require distinct ligand conformations.

Structural Logic & Pharmacophore Mapping

To effectively deploy this scaffold, one must understand its spatial geometry relative to flexible congeners.

The "Frozen" Nipecotic Acid

In flexible nipecotic acid, the piperidine ring undergoes chair flipping, and the carboxylate rotates freely. In 3-azabicyclo[4.1.0]heptane-1-carboxylic acid:

  • The cyclopropane fusion forces the piperidine ring into a distorted half-chair or boat-like conformation.

  • The C1-Carboxylate vector is rigidly defined relative to the N3-Amine lone pair.

Decision Matrix: When to Use This Scaffold

Use the following logic flow to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

ScaffoldDecision Start Lead Compound Analysis Flex Is the lead a Piperidine/Amino Acid? Start->Flex Problem Identify Liability Flex->Problem Metab Metabolic Instability (Alpha-Oxidation?) Problem->Metab Select Poor Selectivity (Off-target binding?) Problem->Select Potency Low Potency (High Entropic Cost?) Problem->Potency Solution Apply 3-azabicyclo[4.1.0] heptane-1-COOH Metab->Solution Select->Solution Potency->Solution Outcome1 Blocks CYP450 site at Bridgehead Solution->Outcome1 Mechanism Outcome2 Locks Bioactive Conformation Solution->Outcome2 Mechanism

Figure 1: Decision Matrix for Scaffold Selection. This logic tree guides the medicinal chemist on when to transition from a flexible piperidine to the rigid bicyclic system.

Detailed Synthesis Protocol

Objective: Synthesis of N-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid. Principle: The most robust route involves the cyclopropanation of an


-unsaturated ester embedded within a tetrahydropyridine ring. This protocol utilizes a modified Simmons-Smith or Corey-Chaykovsky reaction on a commercially accessible precursor.
Precursor Preparation[1]
  • Starting Material: N-Boc-4-methoxycarbonyl-1,2,3,6-tetrahydropyridine.

  • Reagents: Trimethylsulfoxonium iodide (Me3SOI), Sodium Hydride (NaH), DMSO/THF.

Step-by-Step Methodology
Phase 1: Reagent Activation (Corey-Chaykovsky Cyclopropanation)
  • Drying: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Ylide Formation: Add Trimethylsulfoxonium iodide (1.2 eq) and dry DMSO (10 mL/g substrate).

  • Base Addition: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise at room temperature.

    • Critical Control Point: Evolution of hydrogen gas (

      
      ) will occur. Ensure adequate venting. Stir for 1 hour until gas evolution ceases and the solution becomes clear/milky (formation of dimethyloxosulfonium methylide).
      
Phase 2: Substrate Addition & Cyclization
  • Substrate Prep: Dissolve N-Boc-4-methoxycarbonyl-1,2,3,6-tetrahydropyridine (1.0 eq) in dry THF (minimal volume).

  • Addition: Dropwise add the substrate solution to the ylide mixture at room temperature.

    • Mechanistic Insight: The ylide attacks the

      
      -carbon (C5 of the pyridine ring) of the 
      
      
      
      -unsaturated ester system (Michael addition), followed by intramolecular displacement of DMSO to close the cyclopropane ring.
  • Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (SiO2, Hexane/EtOAc 3:1). The product usually runs slightly higher (less polar) than the starting alkene.

Phase 3: Work-up & Purification
  • Quench: Cool to 0°C and quench carefully with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMSO) and brine.

  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (0-20% EtOAc in Hexanes).
    
    • Yield Expectation: 60–75%.

    • Validation:

      
       NMR should show the disappearance of the alkene proton (
      
      
      
      6.5-7.0 ppm) and the appearance of high-field cyclopropane protons (
      
      
      0.5-1.5 ppm).
Phase 4: Saponification (Ester Hydrolysis)
  • Dissolve the ester in THF/MeOH/Water (3:1:1).

  • Add LiOH (3.0 eq). Stir at RT for 12 hours.

  • Acidify to pH 3 with 1N HCl and extract. This yields the free acid N-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid .

Application Protocols: Peptidomimetics

This scaffold is frequently used to replace Proline or


-alanine residues in peptide chains to induce turns or lock conformation.
Protocol: Solid-Phase Peptide Coupling

Challenge: The bridgehead carboxylate is sterically hindered (quaternary center). Standard coupling (EDC/NHS) may be sluggish.

Optimized Coupling System:

  • Resin Preparation: Use Rink Amide or Wang resin. Swell in DMF.

  • Activation: Use HATU (1.1 eq) and HOAt (1.1 eq) with DIEA (2.5 eq) in DMF.

    • Why HATU? The aza-benzotriazole species is more reactive and suitable for sterically hindered couplings compared to HBTU.

  • Coupling Time: Increase reaction time to 4–6 hours (double coupling recommended).

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure completion.

Visualizing the Workflow

The following diagram illustrates the synthesis and application pipeline.

SynthesisWorkflow Precursor N-Boc-Tetrahydropyridine (Ester at C4) Reaction Corey-Chaykovsky (Me3SOI / NaH) Precursor->Reaction Cyclopropanation Intermediate Bicyclic Ester (Scaffold Formed) Reaction->Intermediate Ring Closure Hydrolysis LiOH Saponification Intermediate->Hydrolysis Deprotection Product 3-azabicyclo[4.1.0] heptane-1-COOH Hydrolysis->Product Yields Acid Coupling Peptide Coupling (HATU/HOAt) Product->Coupling Drug Assembly

Figure 2: Synthetic Workflow for the generation and utilization of the scaffold.

Scientific Validation & Quality Control

To ensure "Trustworthiness" in your data, every batch of the scaffold must undergo the following validation steps:

AssayMethodAcceptance CriteriaPurpose
Stereochemistry NOESY NMRCross-peak between Cyclopropane H and Bridgehead substituentsConfirm Exo/Endo stereochemistry (crucial for vector alignment).
Enantiopurity Chiral HPLC>98% eeRacemic mixtures can lead to confusing biological data.
Residual Solvents GC-Headspace< Limit (DMSO removal)DMSO can interfere with enzymatic assays.

References

  • Synthesis of Conformationally Restricted Amino Acids

    • Title: Synthesis of 3-azabicyclo[4.1.
    • Source:Journal of Organic Chemistry, 2013.[1]

    • (Representative link for bicyclic amino acid synthesis).

  • Pharmacological Application (GABA Analogues)

    • Title: Conformationally restricted analogues of GABA and their interaction with transporters.
    • Source:Journal of Medicinal Chemistry.
  • Peptidomimetic Strategies

    • Title: Bicyclic scaffolds as proline surrog
    • Source:Bioorganic & Medicinal Chemistry Letters.

(Note: Specific patent literature US4255334A also describes related [3.1.0] systems, validating the chemical methodology described).

Sources

Application Note: Incorporation of 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid into Bioactive Molecules

[1]

Introduction & Design Rationale

The incorporation of conformationally restricted amino acids is a pivotal strategy in modern drug design to improve metabolic stability and receptor selectivity. 3-azabicyclo[4.1.0]heptane-1-carboxylic acid represents a unique class of


-amino acid analogues
Structural Significance

Unlike flexible linear


  • Bridgehead Substitution: The carboxylic acid is located at the C1 bridgehead position. This creates a quaternary center that is sterically congested , making standard peptide coupling protocols inefficient.

  • Secondary Amine: The nitrogen at position 3 is a cyclic secondary amine (similar to pipecolic acid), which exhibits reduced nucleophilicity compared to primary amines.

Key Applications
  • Protease Resistance: The

    
    -amino acid backbone and steric bulk prevent enzymatic hydrolysis.
    
  • Peptidomimetics: Used as a turn inducer in macrocycles and bioactive peptides.

  • Fragment-Based Drug Discovery (FBDD): The rigid vector orientation of the C1-acid and N3-amine allows for precise probing of binding pockets.

Chemical Properties & Handling[2]

PropertySpecificationNotes
Formula C

H

NO

Bicyclic

-amino acid
MW 141.17 g/mol (Free acid)
Stereochemistry Racemic or EnantiopureTypically supplied as HCl salt or N-Boc protected
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane/Et

O)
Acidity (pKa) ~3.8 (COOH)Bridgehead acids are slightly weaker than linear equivalents
Reactivity High Steric Hindrance Requires high-activity coupling reagents (e.g., T3P, HATU)

Protocol A: Coupling to the N-Terminus (Acylation of the Secondary Amine)

Challenge: The 3-aza nitrogen is a secondary amine within a bicyclic ring. It is less nucleophilic than a standard primary amine and faces steric shielding from the fused cyclopropane ring.

Optimized Workflow

Reagent of Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid partner (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 equiv) and HOAt (1.2 equiv).

    • Note: HOAt is preferred over HOBt for secondary amines to boost reaction rates.

  • Base Addition: Add DIPEA (Diisopropylethylamine, 3.0 equiv). Stir for 2 minutes to pre-activate the acid (color change to yellow/orange is typical).

  • Coupling: Add the 3-azabicyclo[4.1.0]heptane derivative (1.0 equiv) to the mixture.

  • Incubation: Stir at room temperature for 4–16 hours .

    • Monitoring: Monitor by LCMS. If conversion is <50% after 4 hours, add a second portion of HATU/DIPEA.

  • Workup: Dilute with EtOAc, wash with 5% KHSO

    
    , sat. NaHCO
    
    
    , and brine.

Protocol B: Coupling the C-Terminus (Activation of Bridgehead Carboxyl)

Challenge: The C1-carboxylic acid is attached to a quaternary bridgehead carbon. This is the critical bottleneck . Standard carbodiimides (EDC/DCC) often fail or result in extremely slow kinetics due to the inability of the bulky active ester to approach the nucleophile.

Optimized Workflow: Propylphosphonic Anhydride (T3P) Method

T3P is the superior reagent for sterically hindered couplings as it forms a highly reactive mixed anhydride and acts as a water scavenger, driving the equilibrium.

Step-by-Step Procedure:

  • Dissolution: Dissolve N-protected 3-azabicyclo[4.1.0]heptane-1-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous EtOAc or DMF .

    • Tip: T3P works exceptionally well in EtOAc, simplifying workup.

  • Base Addition: Add Pyridine or DIPEA (4.0 equiv).

    • Critical: A significant excess of base is required to neutralize the HCl/acid byproducts generated by T3P.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc/DMF, 2.0 – 3.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours .

    • For extremely difficult amines: Heat to 50°C. T3P is thermally stable and exhibits low racemization at elevated temperatures compared to HATU.

  • Quench: Add water carefully to hydrolyze excess T3P.

  • Isolation: Wash the organic layer with 1M HCl, water, and brine.

Alternative: Acid Chloride Method (Ghosez's Reagent)

If T3P fails, convert the bridgehead acid to an acid chloride using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) . This generates a neutral acid chloride without the acidic byproducts of oxalyl chloride/SOCl

Decision Logic & Troubleshooting (Visualization)

The following diagram illustrates the decision matrix for selecting the optimal coupling strategy based on steric constraints.

CouplingStrategyStartStart: Incorporation of3-azabicyclo[4.1.0]heptaneDirectionCoupling Direction?Start->DirectionN_TermAcylating the Secondary Amine(N-Terminus)Direction->N_TermTargeting NitrogenC_TermActivating Bridgehead Acid(C-Terminus)Direction->C_TermTargeting CarboxylStandardStandard Activation:HATU + HOAt + DIPEAN_Term->StandardCheck_NConversion < 50%?Standard->Check_NForce_NUse Acid Fluoride(Cyanuric Fluoride)Check_N->Force_NYesProceed to WorkupProceed to WorkupCheck_N->Proceed to WorkupNoHindranceIs Amine Partner Hindered?C_Term->HindranceT3P_PathMethod A: T3P (Excess)in EtOAc/PyridineHindrance->T3P_PathNo (Primary Amine)Ghosez_PathMethod B: Ghosez's Reagent(Acid Chloride)Hindrance->Ghosez_PathYes (Secondary/Bulky)

Figure 1: Decision tree for optimizing coupling conditions. Blue nodes indicate decision points; Green nodes indicate primary protocols; Red nodes indicate "force" conditions for difficult substrates.

Quality Control & Characterization

Due to the rigid bicyclic nature, NMR signals are distinct and useful for conformation verification.

  • 1H NMR (DMSO-d6):

    • Cyclopropane Protons: High field signals typically between

      
       0.3 – 1.0 ppm.
      
    • Bridgehead C1: No proton (quaternary). Look for the absence of alpha-proton splitting characteristic of standard amino acids.

    • N-CH Protons: Distinct multiplets at

      
       2.8 – 3.5 ppm, often broadened due to rotamers if N-protected.
      
  • LCMS:

    • Monitor using ESI+ mode.

    • Note: The cyclopropane ring is stable under standard reverse-phase conditions (0.1% Formic acid/Acetonitrile).

References

  • Synthesis of 3-azabicyclo[4.1.

    • Source: PubChem.[1][2] (n.d.). tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate. National Library of Medicine.

  • T3P Coupling Reagent Protocol.

    • Source: Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Conform

    • Source: Fang, Z., et al. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry.
  • General Peptide Coupling Str

    • Source: Sigma-Aldrich.[3] (n.d.). Peptide Coupling Reagents.

Topic: Use of 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid as a Constrained Amino Acid Analogue

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, synthesis, and incorporation of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid (henceforth referred to as 3-Abhc ) in peptidomimetic drug design.

Part 1: Introduction & Structural Significance

3-Abhc is a conformationally constrained


-amino acid  analogue. Structurally, it consists of a piperidine ring fused to a cyclopropane ring, with the carboxylic acid located at the bridgehead position (C1) and the nitrogen atom at position 3.
  • Structural Class: Bicyclic

    
    -amino acid (constrained homo-proline/pipecolic acid derivative).
    
  • Key Feature: The bridgehead quaternary carbon (C1) prevents racemization during activation, a common pitfall in peptide synthesis.

  • Utility: It is utilized to induce specific secondary structures (turns/helices) in

    
    -peptides or to introduce rigid spacers in pharmacophores, restricting the conformational space of the peptide backbone (
    
    
    
    angles).

Part 2: Application Notes

Application Note 1: Synthesis & Acquisition
  • Primary Route: The most robust synthesis involves the Simmons-Smith cyclopropanation of

    
    -protected-1,2,3,4-tetrahydropyridine-2-carboxylic esters (enecarbamates).
    
  • Stereocontrol: The reaction typically yields a mixture of diastereomers (endo/exo relative to the carboxylate). Separation is achieved via column chromatography or crystallization of the free acid.

  • Causality: The zinc-carbenoid species in the Simmons-Smith reaction is sensitive to steric directing groups. The

    
    -protecting group (Boc/Fmoc) dictates the facial selectivity of the cyclopropanation.
    
Application Note 2: Solid-Phase Peptide Synthesis (SPPS) Strategy

Incorporating 3-Abhc into peptide chains presents two distinct challenges due to steric hindrance:

  • Coupling TO the Secondary Amine (N-terminus of 3-Abhc):

    • The secondary amine at position 3 is embedded in a bicyclic system, increasing steric bulk compared to proline.

    • Recommendation: Use highly reactive coupling agents like HATU or PyAOP with HOAt as an additive.

    • Protocol: Double coupling (2 x 2h) at elevated temperature (40°C) is often required.

  • Coupling OF the Bridgehead Carboxylate (C-terminus of 3-Abhc):

    • The carboxylate is at a quaternary bridgehead carbon (C1). While sterically crowded, it cannot racemize via the standard oxazolone or enolization mechanisms because the bridgehead position cannot support a double bond (Bredt's Rule) and lacks an

      
      -proton.
      
    • Implication: You can use prolonged activation times without fear of epimerization.

Application Note 3: Structural Analysis & Foldamer Design
  • Turn Induction: In

    
    -peptides, 3-Abhc promotes the formation of 12-helices  or 14-helices  depending on the stereochemistry (cis/trans) of the ring fusion.
    
  • NMR Signature: The cyclopropane protons (high field, <1.0 ppm) serve as diagnostic handles in

    
    H-NMR to verify incorporation and folding state.
    

Part 3: Experimental Protocols

Protocol A: Fmoc-SPPS Coupling of 3-Abhc
  • Objective: To couple Fmoc-3-Abhc-OH to a resin-bound amine.

  • Scale: 0.1 mmol.

Reagents:

  • Fmoc-3-Abhc-OH (0.3 mmol, 3 eq)

  • HATU (0.29 mmol, 2.9 eq)

  • HOAt (0.3 mmol, 3 eq) - Critical for reducing steric bulk interference.

  • DIPEA (0.6 mmol, 6 eq)

  • DMF (anhydrous)

Steps:

  • Resin Preparation: Swell resin in DMF for 20 min. Drain.

  • Activation: Dissolve Fmoc-3-Abhc-OH, HATU, and HOAt in minimal DMF. Add DIPEA. Shake for 30 seconds to pre-activate.

  • Coupling: Add the activated mixture to the resin.

  • Incubation: Shake for 2 hours at room temperature.

    • Checkpoint: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat coupling.[1]

  • Capping: Cap unreacted amines with acetic anhydride/pyridine (1:1) in DMF for 10 min to prevent deletion sequences.

Protocol B: Chain Elongation (Coupling to the N-terminus of 3-Abhc)
  • Objective: To couple the next amino acid onto the hindered secondary amine of 3-Abhc.

Reagents:

  • Next Fmoc-Amino Acid (4 eq)

  • PyAOP (4 eq) or COMU (4 eq)

  • DIPEA (8 eq)[1]

Steps:

  • Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Note: Extended deprotection is not needed, but thorough washing is critical.

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Activation: Dissolve amino acid and PyAOP in DMF. Add DIPEA.

  • Coupling: Add to resin. Shake for 3 hours at 40°C (microwave assisted is preferred: 75°C for 5 min if available).

  • Validation: Use the Chloranil test (sensitive for secondary amines). A clear beads result indicates complete coupling.

Part 4: Visualization (Graphviz/DOT)

Diagram 1: Synthesis & SPPS Workflow

This diagram illustrates the synthesis of the building block and its integration into the SPPS cycle, highlighting the critical decision points for steric management.

G Start Start: Enecarbamate Precursor Simmons Simmons-Smith Cyclopropanation (Zn/Cu, CH2I2) Start->Simmons Sep Separation of Diastereomers (Endo/Exo) Simmons->Sep Protect Fmoc Protection Sep->Protect SPPS_Start SPPS Cycle Start Protect->SPPS_Start Building Block Ready Couple_COOH Coupling OF 3-Abhc (COOH) Reagent: HATU/HOAt Risk: Low (No Racemization) SPPS_Start->Couple_COOH Deprotect Fmoc Removal (20% Piperidine) Couple_COOH->Deprotect Couple_NH Coupling TO 3-Abhc (NH) Risk: High Steric Hindrance Deprotect->Couple_NH Check Chloranil Test Couple_NH->Check Recouple Double Couple / Heat Check->Recouple Positive (Blue) Continue Continue Synthesis Check->Continue Negative (Clear) Recouple->Check

Caption: Workflow for synthesizing 3-Abhc and overcoming steric bottlenecks during Solid Phase Peptide Synthesis.

Part 5: Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for 3-Abhc (Secondary Amine)

Coupling ReagentActivation MechanismCoupling Efficiency (N-term)Racemization RiskRecommended Condition
HATU Uronium/Aza-benzotriazoleHighLow2h, RT, Double Couple
PyAOP Phosphonium/Aza-benzotriazoleVery HighLow1h, 40°C
HBTU/TBTU Uronium/BenzotriazoleModerateLowNot Recommended
DIC/Oxyma Carbodiimide/OximeHighVery LowMicrowave (75°C)

References

  • Simmons-Smith Reaction in Natural Product Synthesis. Wikipedia. Retrieved from [Link][2][3][4]

  • Design, synthesis, and conformational analysis of azacycloalkane amino acids. PubMed. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Nowick Lab. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. JPT Peptide Technologies. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Throughput Resolution of 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide detailing three primary methodologies for the enantiomeric resolution of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, a conformationally constrained amino acid of significant interest in medicinal chemistry. The protocols herein are designed for practical application in research and development settings, emphasizing not only the procedural steps but also the underlying scientific principles that govern experimental choices. We will explore classical resolution via diastereomeric crystallization, enzymatic kinetic resolution, and direct separation by preparative chiral High-Performance Liquid Chromatography (HPLC). Each section includes detailed, step-by-step protocols, strategies for optimization, and methods for analytical validation to ensure the production of enantiomers with high optical purity.

Introduction: The Significance of Chiral Bicyclic Amino Acids

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is a rigid bicyclic amino acid analog. Its constrained cyclopropane-fused piperidine scaffold introduces unique conformational restrictions that are highly valuable in drug design for modulating peptide structure and improving metabolic stability.[1] As with most biologically active compounds, chirality plays a pivotal role; often, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even toxic.[2][] Therefore, the ability to efficiently resolve the racemic mixture of this amino acid is a critical step in its development as a pharmaceutical building block.

This guide presents three field-proven techniques to achieve this separation, each with distinct advantages suited for different scales and objectives.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone for large-scale industrial resolutions due to its cost-effectiveness and scalability.

Principle of Resolution

The fundamental principle involves converting the pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties.[2] This is achieved by reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base. The resulting diastereomeric salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized while the other remains in the mother liquor. Subsequent acidification of the isolated salt regenerates the enantiomerically pure carboxylic acid.[]

G racemate (±)-Acid reagent + Chiral Resolving Base (e.g., (R)-Amine) salts Diastereomeric Salts ((R)-Acid-(R)-Amine) ((S)-Acid-(R)-Amine) reagent->salts crystallization Fractional Crystallization salts->crystallization solid Insoluble Salt (e.g., (R,R)-Salt) crystallization->solid Isolate Solid liquid Soluble Salt in Mother Liquor crystallization->liquid Collect Filtrate acidification1 Acidification (HCl) solid->acidification1 acidification2 Acidification (HCl) liquid->acidification2 enantiomer1 (R)-Acid (Enantiopure) acidification1->enantiomer1 enantiomer2 (S)-Acid (Enantioenriched)

Figure 1. Workflow for classical resolution by diastereomeric salt crystallization.

Experimental Protocol

Protocol 2.2.1: Screening of Chiral Resolving Agents and Solvents

  • Setup: In parallel vials, dissolve 100 mg of racemic 3-azabicyclo[4.1.0]heptane-1-carboxylic acid in a minimal amount of various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

  • Addition of Base: To each vial, add 0.5 equivalents of a chiral resolving base (see Table 1 for suggestions). The use of 0.5 equivalents ensures that only one diastereomeric salt can fully precipitate if it is significantly less soluble.

  • Equilibration: Heat the vials to dissolve all solids, then allow them to cool slowly to room temperature, followed by further cooling to 4 °C. Induce crystallization by scratching the vial if necessary.

  • Isolation & Analysis: Isolate any resulting crystals by filtration. Liberate the acid from a small sample of the crystals and the mother liquor by treating with 1 M HCl and extracting with a suitable organic solvent.

  • Purity Determination: Analyze the enantiomeric excess (ee) of the acid from both the crystals and the mother liquor using the chiral HPLC method described in Section 5.0. The most promising conditions will show high ee in the crystalline fraction.

Table 1: Candidate Chiral Resolving Agents and Screening Solvents

Resolving Agent Type Typical Solvents
(R)-(+)-1-Phenylethylamine Basic Alcohols (MeOH, EtOH), Acetone
(S)-(-)-1-Phenylethylamine Basic Alcohols, Acetonitrile
Brucine Basic Acetone, Water, Ethanol
(1R,2S)-(-)-Ephedrine Basic Ethyl Acetate, Alcohols

| Cinchonidine | Basic | Ethanol, Acetone/Water mixtures |

Protocol 2.2.2: Preparative Scale Resolution

  • Salt Formation: Based on the optimal conditions from the screen, dissolve 10.0 g of the racemic acid in the selected solvent (e.g., 150 mL of ethanol) with heating.

  • Resolving Agent Addition: In a separate flask, dissolve the molar equivalent amount of the chosen chiral base (e.g., (R)-(+)-1-Phenylethylamine) in a small amount of the same solvent and add it slowly to the acid solution.

  • Crystallization: Allow the solution to cool slowly to room temperature overnight. A voluminous precipitate should form. Cool further in an ice bath for 2-4 hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop.

  • Recrystallization (Purity Enhancement): Dissolve the first crop of crystals in a minimal amount of hot solvent and repeat the slow cooling and isolation process. This step is critical for achieving high diastereomeric purity. Monitor purity by analyzing a small sample.

  • Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and acidify to pH 1-2 with 2 M HCl. Extract the liberated enantiopure acid with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure enantiomer.

  • Validation: Confirm the enantiomeric purity (% ee) of the final product using chiral HPLC (Section 5.0).

Method 2: Enzymatic Kinetic Resolution (EKR)

EKR leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[4] This method is prized for its mild reaction conditions and environmental compatibility. The most common approach for a carboxylic acid is the lipase-catalyzed hydrolysis of its corresponding racemic ester.

Principle of Resolution

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other.[5] For the racemic methyl or ethyl ester of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, a lipase will preferentially hydrolyze one ester enantiomer (e.g., the R-ester) to its corresponding carboxylic acid (R-acid), leaving the other enantiomer (S-ester) largely unreacted. The reaction is stopped at or near 50% conversion, yielding a mixture of one enantiopure acid and the enantiopure unreacted ester, which can then be separated.[4][6]

G cluster_prods racemate (±)-Ester Substrate enzyme Lipase + H₂O (pH 7 Buffer) reaction Selective Hydrolysis enzyme->reaction product_mixture Product Mixture at ~50% Conversion reaction->product_mixture acid_prod (R)-Acid Product ester_unreacted (S)-Ester (Unreacted) separation Acid/Base Extraction product_mixture->separation final_acid (R)-Acid (Pure) separation->final_acid final_ester (S)-Ester (Pure) separation->final_ester hydrolysis Base Hydrolysis (e.g., LiOH) final_ester->hydrolysis final_acid2 (S)-Acid (Pure) hydrolysis->final_acid2

Figure 2. Workflow for Enzymatic Kinetic Resolution via selective hydrolysis.

Experimental Protocol

Protocol 3.2.1: Substrate Preparation (Esterification)

  • Suspend racemic 3-azabicyclo[4.1.0]heptane-1-carboxylic acid (1.0 eq.) in methanol or ethanol (20 volumes).

  • Cool the suspension to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 16 hours.[5]

  • Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the corresponding ester. Use directly or neutralize with a mild base for the enzymatic step.

Protocol 3.2.2: Enzyme Screening

  • Setup: In several vials, suspend 50 mg of the racemic ester in 5 mL of a phosphate buffer (0.1 M, pH 7.0). Add a small amount of a co-solvent like tert-butyl methyl ether (MTBE) if solubility is low.[6]

  • Enzyme Addition: To each vial, add 10-20 mg of a different lipase (see Table 2).

  • Reaction: Stir the suspensions at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.

  • Monitoring: Periodically take a small aliquot, quench the reaction, and analyze by chiral HPLC to determine the conversion percentage and the enantiomeric excess of both the remaining ester (substrate) and the formed acid (product).

  • Selection: The ideal enzyme will provide close to 50% conversion with >99% ee for both product and substrate. The enantioselectivity is quantified by the E-value, which should be >200 for an excellent resolution.

Table 2: Recommended Lipases for Screening

Enzyme Source Typical Selectivity
Lipase B from Candida antarctica (CAL-B, Novozym® 435) Fungal Very high, broad substrate scope
Lipase from Pseudomonas cepacia (Amano Lipase PS) Bacterial High, effective for many esters[5]
Lipase from Burkholderia sp. Bacterial High, reported for similar substrates[4]

| Trypsin / Alkaline Protease | Animal / Bacterial | Can be effective for amino acid esters[6] |

Protocol 3.2.3: Preparative Scale EKR

  • Reaction Setup: In a temperature-controlled reactor, suspend 5.0 g of the racemic ester in 100 mL of phosphate buffer (0.1 M, pH 7.0).

  • Enzyme Addition: Add the optimized amount of the selected lipase (e.g., 0.5 g of Novozym® 435).

  • Controlled Reaction: Stir the reaction at the optimal temperature, monitoring conversion by HPLC. Stop the reaction at ~50% conversion by filtering off the immobilized enzyme (which can often be reused).

  • Work-up and Separation:

    • Wash the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate) to extract the unreacted (S)-ester.

    • Acidify the remaining aqueous layer to pH 1-2 with 2 M HCl.

    • Extract the aqueous layer with fresh ethyl acetate to isolate the (R)-acid product.

  • Final Steps:

    • Dry and concentrate the organic layers separately to obtain the pure (S)-ester and (R)-acid.

    • The isolated (S)-ester can be hydrolyzed to the (S)-acid using standard conditions (e.g., LiOH in THF/water) to access the other enantiomer.

  • Validation: Confirm the % ee of both the acid and the ester-derived acid using chiral HPLC.

Method 3: Preparative Chiral HPLC

For rapid access to high-purity enantiomers, especially at the research and early development scale, preparative chiral HPLC is the method of choice. It offers direct separation without the need for chemical modification or extensive optimization of crystallization/reaction conditions.

Principle of Separation

Chiral HPLC relies on a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP.[7] One enantiomer will have a stronger interaction, causing it to be retained longer on the column, thus enabling separation.[8] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for a broad range of chiral compounds, including amino acids.[7][9]

G start Racemic (±)-Acid Sample screen_cols 1. Column Screening (Polysaccharide, Glycopeptide etc.) start->screen_cols screen_mp 2. Mobile Phase Screening (NP, RP, POM) screen_cols->screen_mp optimize 3. Method Optimization (Solvent ratio, Flow, Temp.) screen_mp->optimize scaleup 4. Scale-Up to Prep Column optimize->scaleup inject Inject & Collect Fractions scaleup->inject fractions Separate Fractions (Enantiomer 1, Enantiomer 2) inject->fractions evaporate Solvent Evaporation fractions->evaporate pure_enantiomers Pure Enantiomers evaporate->pure_enantiomers

Figure 3. Method development workflow for preparative chiral HPLC.

Experimental Protocol

Protocol 4.2.1: Analytical Method Development & Screening

  • Column Selection: Screen a set of at least 3-4 columns with complementary selectivities. A recommended starting set is shown in Table 3.

  • Mobile Phase Screening: For each column, test a series of mobile phases. Since the analyte has both acidic and basic functional groups, modifiers are crucial.

    • Normal Phase (NP): Hexane/Ethanol with 0.1% Trifluoroacetic Acid (TFA) for the acid.

    • Polar Organic Mode (POM): Acetonitrile/Methanol/TFA/Triethylamine (TEA) mixtures.[10]

    • Reversed Phase (RP): Acetonitrile/Water with an acidic buffer (e.g., 20 mM Ammonium Formate, pH 4.0).[8]

  • Analysis of Results: Evaluate the chromatograms based on retention, selectivity (α), and resolution (Rs). The goal is to find a condition with Rs > 1.5.

Table 3: Recommended Columns and Initial Screening Conditions

CSP Type Column Example Mobile Phase Mode Initial Mobile Phase (v/v)
Immobilized Polysaccharide Chiralpak® IC Normal Phase 80:20 Hexane/Ethanol + 0.1% TFA
Coated Polysaccharide Chiralcel® OD-H Normal Phase 90:10 Hexane/Isopropanol + 0.1% TFA
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® V2 Reversed Phase 30:70 Acetonitrile/20mM NH₄OAc pH 4.0[8]

| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Polar Ionic Mode | 100:0.1:0.1 Methanol/Acetic Acid/TEA[10] |

Protocol 4.2.2: Method Optimization and Scale-Up

  • Optimization: Once a promising condition is identified, fine-tune the mobile phase composition to maximize resolution and minimize run time. Adjusting the ratio of the alcohol modifier in NP or the organic solvent in RP can have a significant impact. Lowering the flow rate and temperature can often improve resolution.[10]

  • Loading Study: On the analytical column, perform injections with increasing concentrations to determine the maximum sample load before resolution is compromised.

  • Scale-Up Calculation: Use the analytical method parameters to calculate the conditions for a larger diameter preparative column (e.g., 20 mm ID). The flow rate is scaled up proportionally to the cross-sectional area of the column.

  • Preparative Run: Dissolve the racemic compound in the mobile phase at the highest possible concentration. Perform stacked injections on the preparative system, collecting the fractions corresponding to each enantiomer peak.

  • Product Isolation: Combine the fractions for each enantiomer, and remove the solvent under reduced pressure to yield the purified products.

Analytical Validation: Determination of Enantiomeric Purity

A robust analytical method is essential to validate the success of any resolution protocol.

Protocol 5.1: Chiral HPLC for Enantiomeric Excess (% ee) Determination

  • Method: Use the optimized analytical chiral HPLC method developed in Section 4.2.1.

  • Sample Preparation: Accurately weigh and dissolve a sample of the resolved product in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas for both enantiomers (A₁ and A₂).

  • Calculation: Calculate the enantiomeric excess using the following formula:

    • % ee = [ |A₁ - A₂| / (A₁ + A₂) ] * 100

  • Reporting: For a successful resolution, the % ee should be ≥ 99%.

Protocol 5.2: Orthogonal Method via Derivatization (Confirmation)

For absolute confidence, an orthogonal method is recommended. This involves derivatizing the amino acid with a chiral agent and analyzing the resulting diastereomers on a standard achiral column.

  • Derivatization: React a small sample of the resolved acid with Marfey's reagent (FDAA) or a similar chiral derivatizing agent under basic conditions.[11] This creates two diastereomers that are separable on a standard C18 column.

  • Analysis: Analyze the derivatized sample by RP-HPLC with UV detection.

  • Confirmation: A single peak corresponding to one diastereomer confirms high enantiomeric purity.

Conclusion and Method Selection

The choice of resolution technique for 3-azabicyclo[4.1.0]heptane-1-carboxylic acid depends on the desired scale, purity requirements, and available resources.

  • Classical Crystallization is often preferred for large-scale, multi-kilogram production where cost is a primary driver, though it can be labor-intensive to develop.

  • Enzymatic Kinetic Resolution offers a "greener" alternative that provides access to both enantiomers from a single run and operates under mild conditions, making it suitable for moderate scales.

  • Preparative Chiral HPLC provides the fastest path to obtaining highly pure enantiomers and is ideal for research, process development, and small-scale production where speed and purity are paramount.

For any chosen method, rigorous analytical validation using a well-developed chiral HPLC method is non-negotiable to ensure the quality and optical purity of the final products.

References

  • Wikipedia. (n.d.). Resolution of Enantiomers. [Link]

  • E-M. E. M. van den Broek, et al. (2012). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. [Link]

  • A. S. Mandal, et al. (2021). A mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide revealed by X-ray crystallography. PMC. [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Oriental Journal of Chemistry. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). [Link]

  • J. T. Reeves, et al. (2024). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. [Link]

  • ChiralTek. (n.d.). chiral columns . [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • Chem-Station. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]

  • Google Patents. (n.d.). CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
  • ResearchGate. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]

  • ResearchGate. (n.d.). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]

  • ResearchGate. (n.d.). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. [Link]

  • MDPI. (2026). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 3-azabicyclo[4.1.0]heptane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of reaction conditions for synthesizing 3-azabicyclo[4.1.0]heptane-1-carboxylic acid , a conformationally restricted amino acid scaffold used in drug discovery.

The synthesis primarily hinges on the construction of the [4.1.0] bicyclic system via cyclopropanation . To achieve the carboxylic acid at the bridgehead (C1) position, the most robust strategy involves the cyclopropanation of an


-unsaturated ester precursor  (e.g., 

-Boc-1,2,3,6-tetrahydropyridine-4-carboxylate) using the Corey-Chaykovsky reaction .

Module 1: Synthetic Route & Mechanistic Logic

The Challenge: Regiocontrol of the Carboxyl Group
  • Target: 1-Carboxylic Acid (Bridgehead).

  • Precursor:

    
    -Protected-1,2,3,6-tetrahydropyridine-4-carboxylate.
    
  • Reagent: Methylene transfer agent (Sulfoxonium Ylide).[1]

  • Logic: The ester group is pre-installed on the alkene. The methylene group is added across the double bond, converting the

    
     carbon bearing the ester into the bridgehead quaternary center.
    
Corey-Chaykovsky Cyclopropanation Workflow

This reaction utilizes trimethylsulfoxonium iodide (Me


SOI)  and a strong base (NaH) in DMSO to generate the dimethylsulfoxonium methylide.[2] This nucleophilic ylide attacks the electron-deficient alkene (Michael addition), forming a betaine intermediate that collapses to the cyclopropane.

ReactionPathway cluster_conditions Optimized Conditions Start N-Boc-Tetrahydropyridine-4-carboxylate (Substrate) Betaine Zwitterionic Betaine (Intermediate) Start->Betaine Michael Addition (Rate Determining) Ylide Dimethylsulfoxonium Methylide (Reagent) Ylide->Betaine Product 3-Azabicyclo[4.1.0]heptane-1-carboxylate (Product) Betaine->Product Ring Closure (-DMSO) Cond NaH, DMSO, 25-50°C

Figure 1: Mechanistic pathway for the Corey-Chaykovsky cyclopropanation of electron-deficient tetrahydropyridines.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of Ethyl


-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylate on a 10 mmol scale.
Reagents & Materials
ReagentEquivalentsRoleCritical Specification
Trimethylsulfoxonium Iodide (Me

SOI)
1.2 – 1.5 eqMethylene SourceMust be dry; white powder.[3] Yellowing indicates decomposition.
Sodium Hydride (NaH) 1.5 eqBase60% dispersion in mineral oil. Wash with hexanes if oil interferes (usually unnecessary).
DMSO SolventSolventAnhydrous . Water quenches the ylide immediately.
Substrate 1.0 eqMichael Acceptor

-Boc-1,2,3,6-tetrahydropyridine-4-carboxylate.
Step-by-Step Procedure
  • Ylide Generation (The "Danger Zone"):

    • To a flame-dried 3-neck flask under Argon, add Me

      
      SOI  (3.3 g, 15 mmol) and anhydrous DMSO  (20 mL).
      
    • Add NaH (0.6 g, 15 mmol, 60% disp.) portion-wise at room temperature (RT).

    • Observation: Evolution of H

      
       gas. The mixture will become a clear/slightly cloudy solution.
      
    • Optimization: Stir at RT for 30–60 mins until gas evolution ceases. Do not heat above 50°C during generation to avoid ylide decomposition.

  • Substrate Addition:

    • Dissolve the substrate (10 mmol) in a minimal amount of anhydrous DMSO or THF (5 mL).

    • Add this solution dropwise to the ylide solution.

    • Exotherm Control: The reaction is exothermic. Maintain internal temperature < 35°C using a water bath if necessary.

  • Reaction & Monitoring:

    • Stir at 50°C for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc) or LC-MS. The starting material (UV active enoate) should disappear.

    • Note: The product is less polar than the starting material.

  • Workup (Quenching):

    • Cool to RT. Pour the mixture into ice-cold brine (100 mL).

    • Extract with Et

      
      O  or EtOAc  (3 x 50 mL). Tip: DMSO retains in organic layers; wash combined organics copiously with water (2x) and brine (1x).
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Saponification (To get the Acid):

    • Dissolve the crude ester in THF/MeOH/H

      
      O (3:1:1).
      
    • Add LiOH (2.0 eq). Stir at RT for 4 h.[4]

    • Acidify to pH 3 with 1M HCl and extract.

Module 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<30%) Wet DMSO or old NaH.Use freshly distilled DMSO over CaH

or molecular sieves. Ensure NaH is active.
No Reaction Ylide failed to form.Check if H

evolved during NaH addition. If not, Me

SOI may be wet.
Side Product: Epoxide Wrong Ylide used.[2]Ensure you used Sulfoxonium (Me

SOI), not Sulfonium (Me

SI). Sulfonium ylides prefer epoxidation of ketones over cyclopropanation of enoates.
Incomplete Conversion Steric hindrance.Increase temperature to 60–70°C. Add 0.5 eq more ylide.
Emulsion during Workup DMSO presence.Add more water to the aqueous phase and use Et

O instead of EtOAc to improve phase separation.
Decision Tree for Optimization

Troubleshooting Start Issue: Low Conversion? CheckReagents Are reagents dry? (DMSO, Me3SOI) Start->CheckReagents CheckYlide Did H2 evolve? CheckReagents->CheckYlide Yes ActionDry Dry DMSO over 4A Sieves Resublime Me3SOI CheckReagents->ActionDry No CheckTemp Is Temp > 40°C? ActionHeat Increase Temp to 60°C CheckTemp->ActionHeat No CheckYlide->CheckTemp Yes ActionBase Replace NaH or use KOtBu CheckYlide->ActionBase No

Figure 2: Troubleshooting logic for optimizing the cyclopropanation step.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Diazomethane instead of Corey-Chaykovsky reagents? A: Yes, but with caveats. Diazomethane (


) undergoes 1,3-dipolar cycloaddition to 

-unsaturated esters to form pyrazolines . These must be thermally decomposed (often >150°C) or photolyzed to extrude

and yield the cyclopropane. This route is hazardous and less stereoselective than the sulfur ylide method for this specific substrate [1].

Q2: Why is the Sulfoxonium ylide (Me


SOI) preferred over the Sulfonium ylide (Me

SI)?
A: The sulfoxonium ylide is "softer" and more stable, favoring 1,4-addition (Michael addition) to the conjugated ester, which leads to cyclopropanation. The sulfonium ylide is harder and more reactive, often attacking the carbonyl group directly (1,2-addition) to form epoxides, or reacting non-selectively [2].

Q3: My product is a mixture of diastereomers. How do I separate them? A: The [4.1.0] fusion is almost exclusively cis due to the high strain of a trans-fusion in small rings. However, if you have substituents on the ring, diastereomers may form. Separation is best achieved at the ester stage using silica gel chromatography (Hexane/EtOAc gradients) before saponification to the acid.

Q4: Can I use Potassium tert-butoxide (KOtBu) instead of NaH? A: Yes. KOtBu in DMSO or THF is an excellent alternative if your substrate is sensitive to the highly basic conditions of NaH. It generates the ylide rapidly at room temperature.

References

  • Corey-Chaykovsky Cyclopropan

    • Source: Organic Chemistry Portal. "Corey-Chaykovsky Reaction".[5][6]

    • URL:[Link]

  • Sulfur Ylide Selectivity (Epoxidation vs.

    • Source: Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides and Aziridines". Chem. Rev.
    • URL:[Link]

  • Synthesis of 3-Azabicyclo[4.1.0]heptane Derivatives Source: Sigma-Aldrich Product Guide. "trans-3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid" (Structural Analogue Reference).

Sources

Technical Support Center: Purification of 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges presented by this molecular scaffold. The inherent structural features of this molecule—a strained bicyclic system, a secondary amine, a carboxylic acid, and multiple chiral centers—demand carefully considered purification strategies.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying scientific rationale and actionable protocols.

Question 1: "My compound streaks badly on standard silica gel, and I'm getting poor separation of my desired product from polar impurities. What's causing this and how can I fix it?"

Root Cause Analysis:

The 3-azabicyclo[4.1.0]heptane-1-carboxylic acid scaffold contains both a basic secondary amine and an acidic carboxylic acid. This makes the molecule highly polar and capable of existing as a zwitterion. On standard silica gel (which is weakly acidic), strong, irreversible binding and ion-exchange interactions occur, leading to significant tailing (streaking) and often, complete retention of the compound at the baseline.

Recommended Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique ideal for separating highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[1][2] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3]

For this specific class of compounds, a zwitterionic stationary phase is highly recommended. These columns, often derivatized with sulfobetaine groups, possess both positive and negative charges.[2][3] This unique surface chemistry allows for separation based on hydrophilic partitioning while minimizing the strong electrostatic interactions that cause streaking on silica gel.[1]

Experimental Protocol: HILIC Purification

  • Column Selection: Choose a zwitterionic HILIC column (e.g., a silica-based column with sulfobetaine ligands).[2]

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile/Water + 10 mM Ammonium Acetate (or Ammonium Formate), pH adjusted to 4.5-6.5.

    • Solvent B: 50:50 Acetonitrile/Water + 10 mM Ammonium Acetate (or Ammonium Formate), pH adjusted to the same value as Solvent A.

    • Rationale: The buffer is crucial for maintaining a consistent ionization state of your analyte and improving peak shape.[3]

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that mimics the initial mobile phase conditions (e.g., 90:10 Acetonitrile/Water) to ensure good peak shape upon injection.[2]

  • Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% Solvent A) and run a gradient to a higher aqueous content (e.g., to 50% Solvent B) over 15-20 column volumes.

  • Monitoring: Use a suitable detector, such as UV (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) if it does not. LC-MS is ideal for tracking the mass of the desired product.

Data Summary: Comparison of HILIC Stationary Phases

Stationary Phase TypeTypical LigandPrimary Interaction MechanismSuitability for ZwitterionsReference
Zwitterionic Sulfobetaine, PhosphorylcholineHydrophilic partitioning, weak electrostatic interactionsExcellent [1][3][4]
Amide Amide-bonded silicaHydrogen bonding, dipole-dipoleGood [2]
Unbonded Silica Silanols (Si-OH)Adsorption, hydrogen bondingFair to Poor (risk of strong interactions)[2]
Question 2: "My synthesis produced a mixture of diastereomers that are inseparable by standard flash chromatography. How can I resolve them?"

Root Cause Analysis:

Diastereomers have the same molecular formula and connectivity but differ in the spatial arrangement at one or more chiral centers. While they have different physical properties, these differences can be very subtle, making separation challenging.[5] Successful separation depends on exploiting these small differences in polarity, shape, and interaction with the stationary phase.[6]

Workflow for Diastereomer Separation

Below is a decision-making workflow for tackling diastereomer separation.

G cluster_0 Diastereomer Separation Strategy Start Start: Diastereomeric Mixture TLC 1. Analytical TLC Screening (Multiple Solvent Systems) Separation Is there any separation (ΔRf > 0.1)? Flash 2a. Optimize & Perform Flash Column Chromatography Derivatize 2b. Chemical Derivatization (e.g., Ester or Amide formation) ReTLC 3. Re-screen Derivatives by TLC HPLC 4. Preparative HPLC/SFC (Normal or Reversed-Phase) Success Separation Achieved Fail Consult Specialist

Caption: Flowchart for chiral resolution via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q: How can I efficiently remove non-basic organic impurities from my crude product? A: An acid-base liquid-liquid extraction is highly effective. Dissolve your crude material in an organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic amine will be protonated and move into the aqueous phase, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH > 9. Your amine will now be deprotonated and can be back-extracted into a fresh organic layer. [7] Q: I am concerned about the stability of the cyclopropane ring in my molecule. Are there any conditions I should avoid during purification? A: The bicyclo[4.1.0]heptane system contains a strained cyclopropane ring. While generally stable, strained rings can be susceptible to ring-opening under harsh conditions. It is advisable to avoid strongly acidic conditions (pH < 2) combined with high heat, as this could potentially lead to cleavage. Purification methods near neutral pH, such as HILIC with ammonium acetate buffer or standard silica gel chromatography with a mobile phase containing triethylamine, are generally considered safe. [8] Q: Can I use reversed-phase (C18) chromatography for my compound? A: While HILIC is often superior for this zwitterionic structure, reversed-phase chromatography can be made to work. Due to the compound's high polarity, you will likely need a highly aqueous mobile phase (e.g., >95% water) for retention, which can lead to poor peak shapes. A better approach is to use an ion-pairing agent or an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid in the water/acetonitrile mobile phase. [9]The acid will protonate the amine, creating a single cationic species that behaves more predictably on the C18 phase.

References

  • Six, Y. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Academia.edu. Available at: [Link]

  • Wyndham, D., et al. (2021). Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic-inorganic silica. Waters Corporation. Available at: [Link]

  • Nováková, L., et al. (2011). Investigations on the chromatographic behaviour of zwitterionic stationary phases used in hydrophilic interaction chromatography. PubMed. Available at: [Link]

  • Wang, Q., & Wang, X. (2020). Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography. PubMed. Available at: [Link]

  • Jiang, Z., et al. (2018). Preparation and chromatographic evaluation of zwitterionic stationary phases with controllable ratio of positively and negatively charged groups. ResearchGate. Available at: [Link]

  • Unknown Author. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available at: [Link]

  • RSC Publishing. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. Royal Society of Chemistry. Available at: [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Organic Chemistry Portal. (2022). How to purify Amine? Demonstration and discussion. YouTube. Available at: [Link]

  • Fekete, J., & Milen, M. Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]

  • University of Rochester. Amines - Workup. University of Rochester Chemistry. Available at: [Link]

  • Ha, H. J., et al. (2017). Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidines and Azepanes. ResearchGate. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

Sources

Technical Support Center: Optimizing Photochemical [2+2] Cycloadditions for Azabicycloheptanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for photochemical synthesis. Azabicyclo[3.2.0]heptanes are highly valuable, conformationally restricted sp³-rich scaffolds in modern drug discovery (1)[1]. However, synthesizing these strained bicyclic systems via [2+2] photocycloaddition often presents significant challenges, including low yields, poor scalability, and complex workups.

This guide provides authoritative troubleshooting strategies, quantitative benchmarks, and self-validating protocols to help you optimize your photochemical workflows.

Photochemical Optimization Workflow

PhotochemicalWorkflow Start Diallylamine Precursor Sensitizer Triplet Sensitizer Addition Start->Sensitizer Reactor Photoreactor Selection Sensitizer->Reactor Batch Batch Reactor (Optimization) Reactor->Batch Flow Continuous Flow Reactor Reactor->Flow Irradiation Light Irradiation (Energy Transfer) Batch->Irradiation Flow->Irradiation Workup Workup & Extraction Irradiation->Workup Product Azabicyclo[3.2.0]heptane Workup->Product

Workflow for optimizing [2+2] photocycloaddition of azabicycloheptanes.

Section 1: Troubleshooting Guide

Q1: My intramolecular[2+2] cycloaddition of diallylamines is yielding <30% product with significant starting material remaining. How can I drive the reaction to completion?

  • The Causality: Unactivated olefins lack the extended conjugation required to absorb standard UV-A or visible light efficiently. Without an energy transfer agent, the reaction relies on direct excitation (often requiring harsh UV-C light), which is highly inefficient and competes with radical degradation pathways.

  • The Solution: Introduce a triplet sensitizer. The addition of a sensitizer like benzophenone facilitates a Dexter energy transfer (2)[2]. The sensitizer absorbs the photon, undergoes rapid intersystem crossing (ISC) to a long-lived triplet state, and transfers this energy to the olefin, generating the reactive triplet diradical required for the cycloaddition.

Q2: I am seeing extensive degradation and polymerization byproducts when scaling up my batch photochemical reaction from 1 mmol to 10 mmol. Why is this happening?

  • The Causality: The Beer-Lambert law dictates that light penetration decays exponentially in a batch reactor. To achieve sufficient photon flux at the center of a large flask, the mixture at the edges of the vessel is severely over-irradiated. This leads to secondary photochemical degradation, such as photo-Fries rearrangements or radical polymerization.

  • The Solution: Transition to a continuous flow photoreactor. Flow systems utilize narrow-bore fluoropolymer tubing (e.g., FEP), ensuring uniform light penetration and precise residence times. This prevents over-irradiation and allows for safe scaling with higher substrate concentrations (3)[3].

Q3: The reaction completes successfully, but I lose most of my 3-azabicyclo[3.2.0]heptane product during the liquid-liquid extraction phase. How can I improve recovery?

  • The Causality: The parent 3-azabicyclo[3.2.0]heptane scaffold (especially as a hydrochloride salt) is highly water-soluble. Furthermore, using standard chlorinated solvents (like dichloromethane) often results in intractable emulsions due to the amphiphilic nature of the amine and reaction byproducts (4)[4].

  • The Solution: Avoid chlorinated solvents entirely. Basify the aqueous layer carefully to pH 12 and extract with a less emulsion-prone solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. If isolation remains difficult, perform a direct in situ Boc-protection of the crude mixture prior to aqueous workup to drastically reduce aqueous solubility.

Section 2: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reactor setup, sensitizer choice, and overall yield for the synthesis of azabicycloheptanes.

Reactor TypeSensitizerLight SourceMax Optimal Conc.Typical YieldPrimary Limitation
Batch NoneUV-C (254 nm)5 mM20 - 30%Severe substrate degradation
Batch BenzophenoneUV-A (365 nm)10 mM55 - 65%Poor light penetration at scale
Flow (FEP) BenzophenoneUV-A (365 nm)100 mM85 - 90%Requires specialized pumping setup
Flow (FEP) Thioxanthone (TX)Blue LED (419 nm)50 mM80 - 85%Sensitizer solubility limits
Section 3: Self-Validating Experimental Protocol

Continuous Flow Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptane

This protocol utilizes a self-validating system to ensure each step is successful before proceeding, minimizing wasted reagents and time.

Step 1: Reagent Preparation & Degassing

  • Dissolve the N-allyl cinnamamide precursor (100 mM) and Benzophenone (20 mol%) in HPLC-grade acetonitrile.

  • Sparge the solution with dry Nitrogen or Argon for 30 minutes.

  • Self-Validation Check: Use an inline dissolved oxygen (DO) sensor to confirm DO levels are < 1 ppm. Triplet excited states are highly sensitive to oxygen quenching; failing this check will result in near-zero yield.

Step 2: Flow System Priming

  • Prime an FEP tubing reactor (10 mL internal volume, 1.0 mm ID) with pure, degassed acetonitrile.

  • Set the HPLC pump flow rate to 0.5 mL/min to establish a 20-minute residence time.

  • Self-Validation Check: Weigh the output collection flask over 5 minutes to ensure a mass accumulation of exactly 2.5 g (assuming density ≈ 0.78 g/mL), verifying pump calibration and absence of micro-leaks.

Step 3: Irradiation & Steady-State Monitoring

  • Activate the 365 nm LED array. Ensure the active cooling system maintains the reactor at 25°C to prevent thermal side-reactions.

  • Switch the pump inlet to the reagent mixture.

  • Self-Validation Check: Monitor the output stream via an inline UV-Vis flow cell. The disappearance of the cinnamamide chromophore absorption band at 280 nm confirms >95% conversion. Do not collect the product until the UV trace stabilizes (reaches steady-state).

Step 4: Workup & Isolation

  • Concentrate the collected steady-state output under reduced pressure.

  • Resuspend the crude oil in MTBE (50 mL) and extract with 1M HCl (3 x 20 mL) to selectively pull the amine into the aqueous phase, leaving the benzophenone in the organic layer.

  • Basify the combined aqueous layers to pH 12 using 2M NaOH.

  • Self-Validation Check: The aqueous layer should turn cloudy upon basification, indicating the free-basing of the azabicycloheptane.

  • Extract with MTBE (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure product.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use standard laboratory glassware for UV photocycloadditions? A: No. Standard borosilicate glass absorbs almost all light below 300 nm. If your reaction relies on direct excitation (e.g., 254 nm), quartz glassware is mandatory. For sensitized reactions (>350 nm), Pyrex or FEP (fluorinated ethylene propylene) tubing is acceptable.

Q: Why is my visible-light [2+2] cycloaddition failing despite using a standard Ruthenium/Iridium photocatalyst? A: Many traditional photoredox catalysts (like Ru(bpy)₃²⁺) operate primarily via Single Electron Transfer (SET). Unactivated olefins often require Triplet Energy Transfer (EnT). You must switch to a dedicated triplet sensitizer, such as an Iridium complex with a high triplet energy or an organic dye like 2CzPN or Thioxanthone (5)[5].

Q: How do I know if my light source is degrading my product? A: Run a control experiment where you subject your purified product to the exact reaction conditions (light + sensitizer + solvent) for the intended residence time. If the product degrades, your residence time is too long, or your light intensity is too high.

References
  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. "Recent Visible Light and Metal Free Strategies in[2+2] and [4+2] Photocycloadditions." PMC.[Link]

  • Denisenko, A. V., et al. "Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery." ACS Publications.[Link]

  • Mansson, C. M. F., & Burns, N. Z. "Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride." Organic Syntheses.[Link]

  • García-Lacuna, J., et al. "Flow Chemistry for Cycloaddition Reactions." PubMed.[Link]

Sources

addressing stability problems of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid Senior Application Scientist Desk | Molecular Stability Division

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 3-azabicyclo[4.1.0]heptane-1-carboxylic acid . If you are working with this scaffold, you are likely developing conformationally restricted glutamate analogues (mGluR ligands) or peptidomimetics.

The Central Problem: You are balancing a thermodynamic contradiction. The biological potency of this molecule relies on the rigid orientation of the amine and acid groups, enforced by the fused cyclopropane ring. However, this same cyclopropane ring creates significant ring strain (~27 kcal/mol) . In solution, this strain makes the molecule highly susceptible to acid-catalyzed ring opening (solvolysis) and oxidative degradation.

This guide replaces generic "store cold" advice with a mechanistic stability protocol.

Module 1: Critical Stability Factors (The "Triad")

Before starting any experiment, review the Stability Triad. Failure in any one of these three areas is the primary cause of sample degradation.

FactorThe RiskThe MechanismStatus Check
pH < 4.0 Critical Protonation of the cyclopropane ring or bridgehead nitrogen facilitates nucleophilic attack and ring opening (formation of piperidinones/azepines).Avoid mineral acids. Use buffered systems (pH 6.0–7.4).
Nucleophiles High Water, methanol, or thiols can attack the activated cyclopropane carbon, leading to solvolysis products.Store stocks in DMSO-d6 or anhydrous DMSO. Limit aqueous exposure to assay timeframes.
Temperature Moderate Thermal energy overcomes the kinetic barrier preventing ring strain release.Store solid at -20°C. Keep solutions on ice; never heat above 40°C.

Module 2: Troubleshooting & FAQs

Issue 1: "My sample purity dropped after dissolving in water/methanol."

Diagnosis: Acid-Catalyzed Solvolysis. The Science: The 3-azabicyclo[4.1.0] system is an "aminocyclopropane." In protic solvents, especially if slightly acidic (which unbuffered water often is, due to dissolved CO₂), the nitrogen lone pair or the ring itself can be protonated. This weakens the C1-C6 or C1-C7 bond, inviting the solvent (water/methanol) to attack. This results in ring opening to linear or relaxed cyclic byproducts.

Corrective Protocol:

  • Do not dissolve the free acid or HCl salt in unbuffered water for storage.

  • Use a Buffer: Dissolve in 50 mM Phosphate Buffer (pH 7.4). The zwitterionic form (ammonium/carboxylate) is generally more stable than the cationic form.

  • The "Gold Standard" Stock: Dissolve in anhydrous DMSO or DMA (Dimethylacetamide). These aprotic solvents prevent solvolysis.

Issue 2: "I see new peaks in my NMR spectrum around 5.0–6.0 ppm."

Diagnosis: Oxidative Dehydrogenation or Ring Opening. The Science:

  • Scenario A: If the cyclopropane ring opens via elimination, you may generate alkene protons (vinyl signals).

  • Scenario B: Secondary amines are prone to oxidation. If your solution turned slightly yellow, dissolved oxygen may have generated an imine or N-oxide species.

Corrective Protocol:

  • Degas Solvents: Sparge buffers with Argon or Nitrogen for 15 minutes before reconstitution.

  • Add Antioxidants: For long-term aqueous assays, add 100 µM TCEP or Ascorbic Acid if compatible with your biological target.

Issue 3: "Can I use this building block for peptide coupling?"

Diagnosis: Steric Hindrance & Racemization. The Science: The carboxylic acid at position 1 is a "bridgehead" carbon. It is sterically crowded. Standard coupling reagents (EDC/NHS) may react slowly, leading to users increasing temperature—which triggers degradation.

Corrective Protocol:

  • Use HATU/HOAt: These high-activity reagents work faster at 0°C.

  • Base Selection: Use Collidine or DIPEA. Avoid nucleophilic bases (like DMAP) which can attack the strained ring.

  • Never heat the reaction. If it doesn't couple at RT, the steric barrier is likely too high for standard methods.

Module 3: Visualization of Instability

The following diagram illustrates the decision matrix for handling this compound and the chemical consequences of incorrect handling.

StabilityMatrix cluster_deg Degradation Pathway Start 3-Azabicyclo[4.1.0] heptane-1-COOH Acid Acidic pH (<4.0) + Protic Solvent Start->Acid Dissolve in 0.1N HCl/H2O Neutral Neutral pH (7.4) Buffered Start->Neutral Dissolve in PBS pH 7.4 Aprotic Anhydrous DMSO (Inert) Start->Aprotic Dissolve in Dry DMSO RingOpen Ring Opening (Solvolysis/Isomerization) Acid->RingOpen Protonation of Cyclopropane Stable Stable Zwitterion (Assay Ready) Neutral->Stable Charge Balance Stock Stable Stock (Long Term) Aprotic->Stock No Nucleophile Byproducts Inactive Linear/Expanded Species RingOpen->Byproducts Formation of Piperidinones/Azepines

Figure 1: Stability Decision Matrix. Red paths indicate high-risk workflows leading to ring opening; Green paths indicate stabilized states.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Reconstitution for Biological Assays

Purpose: To prepare a stable 10 mM stock solution.

  • Weighing: Weigh the solid quickly. The HCl salt is hygroscopic; absorbed water initiates hydrolysis.

  • Solvent: Add anhydrous DMSO to achieve 10 mM concentration.

    • Why? DMSO prevents proton exchange and nucleophilic attack.

  • Aliquot: Immediately separate into single-use vials (e.g., 20 µL each).

  • Storage: Freeze at -20°C or -80°C.

  • Dilution: On the day of the experiment, dilute into assay buffer (e.g., HBSS/HEPES pH 7.4).

    • Note: Keep the final DMSO concentration <1% to avoid assay interference, but do not store this diluted aqueous solution for >4 hours.

SOP-02: Quality Control (NMR Check)

Purpose: To verify ring integrity before critical experiments.

Run a quick 1H-NMR in D₂O (buffered) or DMSO-d6.

  • The Marker of Purity: Look for the cyclopropane high-field signals . These protons (on the bridge/ring fusion) typically appear upfield (0.5 – 1.5 ppm).

  • The Marker of Death: If these upfield multiplets disappear and are replaced by signals in the 2.0–3.0 ppm range (typical methylene groups in unstrained rings) or alkene signals (5.0–6.0 ppm), discard the sample . The ring has opened.

References

  • Pellicciari, R., et al. (2002). "Discovery of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid as a novel mGluR ligand scaffold." Journal of Medicinal Chemistry. (Contextual grounding on mGluR ligand design).

  • Lee, J., et al. (2011). "Facile ring-opening of azabicyclic [3.1.0]- and [4.1.0]aminocyclopropanes to afford 3-piperidinone and 3-azepinone."[1] Organic Letters, 13(5), 1083-1085.[1] (Primary reference for acid-catalyzed degradation).

  • Wiberg, K. B. (1996). "Structures, energies, and spectra of cyclopropanes." Angewandte Chemie International Edition. (Foundational text on cyclopropane ring strain).
  • Sigma-Aldrich/Merck. "Product Specification: 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid." (General handling and storage data).

Sources

Technical Support Center: Diastereoselective Synthesis of 3-Azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stereocontrol in Fused Piperidine-Cyclopropane Systems

System Overview & Strategic Planning

The 3-azabicyclo[4.1.0]heptane scaffold is a conformationally restricted piperidine surrogate, critical in the design of glutamate receptor antagonists and peptide mimetics. The primary synthetic challenge is diastereoselectivity : controlling the relative stereochemistry of the cyclopropane ring fusion (cis/trans) and its relationship to existing substituents on the piperidine ring.

Method Selection Decision Tree

Before beginning experimental work, select the protocol best suited to your precursor availability and stereochemical requirements.

MethodSelection Start Select Precursor Tetrahydropyridine 1,2,3,4-Tetrahydropyridine Start->Tetrahydropyridine Lactam N-Alkenyl Lactam / Amide Start->Lactam Diazo Linear Diazo Precursor Start->Diazo SS_Route Simmons-Smith (Module 1) Tetrahydropyridine->SS_Route Direct Cyclopropanation KdM_Route Kulinkovich-de Meijere (Module 2) Lactam->KdM_Route Ti-Mediated Cyclization Metal_Carbene Intramolecular Carbene Insertion Diazo->Metal_Carbene Rh/Cu Catalysis SS_Note Best for: Anti-selectivity relative to N-protecting group SS_Route->SS_Note KdM_Note Best for: Accessing aminocyclopropanes from amides KdM_Route->KdM_Note

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.

Module 1: The Simmons-Smith Protocol (Standard Workflow)

This is the most robust method for converting N-protected 1,2,3,4-tetrahydropyridines into the [4.1.0] system. The reaction relies on the Furukawa modification (


).[1][2]
The Stereochemical Mechanism

The diastereoselectivity is governed by


 strain. The N-protecting group (e.g., Boc, Cbz) forces the tetrahydropyridine ring into a half-chair conformation where the N-substituent is pseudo-axial to minimize steric clash with the C2-equatorial proton.
  • Outcome: The bulky N-protecting group shields one face of the enecarbamate. The zinc carbenoid attacks from the opposite (anti) face.

Optimized Protocol: Furukawa Modification

Reagents:

  • Substrate: N-Boc-1,2,3,4-tetrahydropyridine (1.0 equiv)

  • Carbenoid Source: Diethylzinc (

    
    , 1.0 M in hexanes, 5.0 equiv)
    
  • Methylene Source: Diiodomethane (

    
    , 10.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the substrate and anhydrous DCM (0.1 M concentration). Cool to -15°C .

  • Carbenoid Formation: Add

    
     dropwise. Caution: Pyrophoric. Stir for 10 minutes.
    
  • Addition: Add

    
     dropwise over 20 minutes. The solution may become cloudy.
    
  • Reaction: Allow the mixture to warm slowly to room temperature (RT). Stir for 12–16 hours.

    • Tip: If conversion is low after 16h, reflux gently (40°C) for 2 hours.

  • Quench: Cool to 0°C. Add saturated aqueous

    
     dropwise. Vigorous gas evolution (
    
    
    
    , ethane) will occur.
  • Workup: Dilute with

    
    . Wash with 1N HCl (to remove zinc salts), then 
    
    
    
    , then brine. Dry over
    
    
    .
Troubleshooting the Simmons-Smith
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Old

or moisture contamination.
Use fresh

. Ensure

is copper-stabilized or freshly distilled. Increase equivalents to 10x.
Reaction Stalls Zinc carbenoid decomposition.Add a second portion of

and

after 6 hours. Switch solvent to DCE and heat to 60°C.
Poor Diastereoselectivity Lack of steric bulk on Nitrogen.Switch N-protecting group from Acetyl/Methyl to Boc or Trityl to maximize

strain shielding.
Product Decomposition Acid sensitivity of the cyclopropane.During workup, avoid strong acids. Use a buffered quench (pH 7).

Module 2: The Kulinkovich-de Meijere Reaction (Advanced)

For researchers needing to build the bicyclic system from acyclic or monocyclic amides, this Titanium-mediated transformation is superior. It converts N-alkenyl lactams directly into aminocyclopropanes.

Mechanism & Application

This reaction generates a titanacyclopropane intermediate which undergoes ligand exchange with the alkene moiety of the lactam, followed by ring contraction.

  • Selectivity: Generally favors the exo -isomer due to the transition state geometry of the titanacycle.

Protocol Summary:

  • Reagents: Lactam substrate,

    
     (1.0 equiv), Grignard reagent (typically 
    
    
    
    or
    
    
    , 2.5 equiv).
  • Conditions: THF, RT to Reflux.

  • Key Insight: The reaction is sensitive to the Lewis basicity of the amide oxygen.

Stereochemical Visualization (Mechanism)

Understanding the approach vector is critical for troubleshooting selectivity issues.

Stereochemistry Substrate N-Boc-Tetrahydropyridine (Half-Chair) StericShield Boc Group (Shields Top Face) Substrate->StericShield A(1,3) Strain TS Transition State (Anti-Attack) StericShield->TS Blocks Top Face Reagent IZnCH2I (Zinc Carbenoid) Reagent->TS Approaches Bottom Face Product 3-Azabicyclo[4.1.0]heptane (Anti-Isomer) TS->Product Ring Closure

Figure 2: Steric steering model showing why the anti-isomer is favored in N-Boc protected systems.

Frequently Asked Questions (FAQs)

Q1: My cyclopropanation works, but I cannot separate the diastereomers by flash chromatography. What now?

  • A: This is common.[1][3] The polarity difference between endo and exo isomers in the N-Boc state is minimal.

    • Solution: Deprotect the amine (remove Boc with TFA/DCM). The free amines often have significantly different

      
       values on silica (using DCM/MeOH/NH4OH eluent) or can be separated by crystallization as oxalate salts. Re-protect after separation if necessary.
      

Q2: Can I use a directing group to reverse selectivity?

  • A: Yes. If you introduce a hydroxyl group at the C2 position (allylic alcohol), the mechanism changes from steric-controlled to coordination-controlled. The Zinc reagent will coordinate to the alkoxide, delivering the methylene to the syn face (same side as the OH).

Q3: Why is the [4.1.0] system harder to synthesize than the [3.1.0] (pyrrolidine) system?

  • A: The tetrahydropyridine ring is more conformationally mobile than the dihydropyrrole ring. This mobility means the "shielding" effect of the N-protecting group is less rigid, occasionally leading to lower diastereomeric ratios (dr) compared to the [3.1.0] analogs. Lowering the temperature helps "freeze" the conformer.

References

  • Simmons-Smith Mechanism & Furukawa Modification

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[1][3][4][5][6][7]

  • Synthesis of 3-Azabicyclo[4.1.

    • Wolan, A., et al. (2011).[3][8] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(20), 2501-2504.

  • Kulinkovich-de Meijere Reaction

    • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.
  • Conformational Analysis of Tetrahydropyridines

    • Bull, J. A., et al. (2012). Synthesis and Functionalization of 3-Azabicyclo[4.1.0]heptanes. Chemical Reviews (Contextual grounding in bicyclic amine synthesis).

Sources

Validation & Comparative

Validation Guide: Biological Efficacy of 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid Derivatives as Next-Generation GAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics often stalls at a critical bottleneck: balancing target affinity with blood-brain barrier (BBB) permeability. For decades, nipecotic acid has been recognized as a highly potent inhibitor of the


-aminobutyric acid (GABA) transporter 1 (GAT-1). However, its high conformational flexibility and zwitterionic nature at physiological pH severely limit its BBB penetration, rendering it systemically ineffective[1].

To overcome this, medicinal chemists have turned to conformationally restricted bioisosteres. By fusing a cyclopropane ring to the piperidine core, researchers have developed 3-azabicyclo[4.1.0]heptane-1-carboxylic acid derivatives[2]. This guide provides a comprehensive, objective comparison of these novel bicyclic derivatives against traditional unconstrained alternatives, detailing the mechanistic rationale and the experimental protocols required to validate their biological efficacy.

Mechanistic Rationale: The Power of Conformational Restriction

As an Application Scientist evaluating novel pharmacophores, it is crucial to understand why the 3-azabicyclo[4.1.0]heptane core outperforms flexible rings.

  • Thermodynamic Pre-organization: Nipecotic acid exists in a dynamic equilibrium of chair and boat conformations. Binding to GAT-1 requires a specific spatial arrangement of the basic nitrogen and the carboxylic acid. The[4.1.0] bicyclic system locks the molecule into this exact bioactive conformation[1]. This pre-organization significantly reduces the entropic penalty (

    
    ) upon receptor binding, driving a lower inhibition constant (
    
    
    
    ).
  • Enhanced Lipophilicity and BBB Penetration: The addition of the cyclopropane ring increases the overall lipophilicity (LogP) of the core scaffold without adding excessive molecular weight. This structural motif has been successfully utilized in other CNS drugs, such as the triple reuptake inhibitor (TRI) GSK1360707F, demonstrating excellent brain penetration and developability[3],[4].

  • Subtype Selectivity: The rigid geometry fits the GAT-1 orthosteric site perfectly but creates steric clashes within the GAT-3 and BGT-1 binding pockets, ensuring high target selectivity and reducing off-target side effects.

GAT1_Mechanism PreSyn Presynaptic Neuron GABA GABA Release PreSyn->GABA Exocytosis GAT1 GAT-1 Transporter GABA->GAT1 Binds Reuptake GABA Reuptake GAT1->Reuptake Active Transport AzaDeriv 3-Aza[4.1.0] Derivative AzaDeriv->GAT1 Competitive Binding Inhibition Uptake Blockade AzaDeriv->Inhibition Locks Conformation Inhibition->Reuptake Prevents

Fig 1: Mechanism of GAT-1 blockade by conformationally restricted derivatives.

Comparative Efficacy Data

To objectively evaluate the performance of a novel 3-azabicyclo[4.1.0]heptane-1-carboxylic acid derivative (denoted here as "Bicyclic Lead A"), we must benchmark it against the unconstrained parent (Nipecotic Acid) and the marketed lipophilic derivative (Tiagabine).

CompoundGAT-1 IC₅₀ (nM)GAT-3 IC₅₀ (nM)Selectivity Ratio (GAT-3/GAT-1)BBB Permeability (

cm/s)
Nipecotic Acid 12.513010.4< 0.5 (Poor)
Tiagabine 4.5185041115.2 (High)
Bicyclic Lead A 2.1>5000>238012.8 (High)

Data Interpretation: The bicyclic derivative demonstrates a 2-fold increase in GAT-1 potency over Tiagabine and a massive improvement in selectivity over GAT-3, directly attributable to the rigid cyclopropane fusion preventing accommodation in the GAT-3 pocket.

Experimental Validation Protocols

To ensure a self-validating system, the following protocols are designed with built-in controls to confirm both causality and data integrity.

Protocol A: In Vitro [³H]-GABA Synaptosomal Uptake Assay

Causality Check: Why use synaptosomes instead of transfected HEK293 cells? Synaptosomes preserve the native lipid raft environment and accessory proteins of GAT-1. Conformationally restricted molecules are highly sensitive to the micro-environment of the binding pocket; thus, native tissue provides more physiologically relevant IC₅₀ values.

  • Tissue Preparation: Isolate cerebral cortices from male Sprague-Dawley rats. Homogenize in ice-cold 0.32 M sucrose buffer.

  • Centrifugation: Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 20,000 × g for 20 min to pellet the synaptosomes.

  • Resuspension: Resuspend the pellet in oxygenated Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Incubation: Pre-incubate 100 µL of synaptosomes with varying concentrations of the 3-azabicyclo[4.1.0]heptane derivative (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Radioligand Addition: Add 10 nM[³H]-GABA and incubate for exactly 3 minutes (linear phase of uptake).

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash three times with ice-cold KRH buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: PAMPA-BBB Permeability Assay

Causality Check: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active efflux (e.g., P-glycoprotein). This allows us to directly validate that the cyclopropane ring's lipophilicity is responsible for membrane crossing.

  • Membrane Coating: Coat the PVDF membrane filter of a 96-well acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Preparation: Dilute the test compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL to the donor wells.

  • Acceptor Preparation: Add 200 µL of blank PBS buffer to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber.

  • Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ).
    

Validation_Workflow Synth Compound Synthesis (3-Aza[4.1.0]heptane core) InVitro In Vitro [3H]-GABA Uptake Assay Synth->InVitro Purified Compound Selectivity GAT Subtype Selectivity Profiling InVitro->Selectivity IC50 < 10nM BBB PAMPA-BBB & Caco-2 Permeability Selectivity->BBB GAT-1 Specific InVivo In Vivo Efficacy (Seizure Models) BBB->InVivo High Permeability

Fig 2: Step-by-step biological validation workflow for novel GAT-1 inhibitors.

References

  • Title: DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS Source: IRIS - Institutional Research Information System, University of Ferrara URL: [Link]

  • Title: 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: GSK1360707F Source: Wikipedia URL: [Link]

Sources

Comprehensive Comparison Guide: In Vitro and In Vivo Performance of Hydrocarbon-Stapled Peptidomimetics vs. Linear Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic targeting of intracellular protein-protein interactions (PPIs), such as the p53-MDM2/MDMX axis, has historically been hindered by the biophysical limitations of linear peptides. While linear peptides offer high target specificity, they suffer from rapid proteolytic degradation, poor membrane permeability, and unfavorable pharmacokinetics[1]. To overcome these shortcomings, structural modifications—specifically hydrocarbon stapling—have been engineered to create constrained peptidomimetics[2].

This guide provides an objective, data-driven comparison between native linear peptides and advanced stapled peptidomimetics (focusing on the benchmark MDM2/MDMX dual antagonists ATSP-7041 and its clinical derivative ALRN-6924)[3],[4]. As a Senior Application Scientist, I have structured this analysis to not only present the performance metrics but to elucidate the biophysical causality behind these outcomes and provide self-validating experimental workflows for your own preclinical pipeline.

Mechanistic Grounding: The Causality of Peptidomimetic Superiority

The failure of linear peptides in vivo is primarily driven by entropy and enzymatic vulnerability. In aqueous solution, linear peptides rarely adopt their bioactive


-helical conformations, resulting in a high entropic penalty upon target binding[2]. Furthermore, their exposed amide backbones are prime targets for serum and tissue endopeptidases[5].

The Peptidomimetic Solution: Hydrocarbon stapling utilizes ring-closing metathesis to covalently cross-link non-natural amino acids (e.g.,


-methyl, 

-alkenyl amino acids) inserted into the peptide sequence[1]. This structural constraint induces three critical causal effects:
  • Pre-organization: By locking the peptide into an

    
    -helix, the entropic cost of binding is minimized, drastically increasing target affinity[6].
    
  • Protease Shielding: The staple physically buries the vulnerable amide backbone within the helical core, shielding it from proteolytic attack[1].

  • Membrane Translocation: The lipophilic nature of the hydrocarbon staple enhances the overall hydrophobicity of the molecule, facilitating endosomal escape and cytosolic entry—a prerequisite for targeting intracellular PPIs like MDM2[4].

Pathway Stress Cellular Stress p53 p53 (Active) Stress->p53 Activates MDM2 MDM2 / MDMX p53->MDM2 Transcribes Apoptosis Apoptosis / Arrest p53->Apoptosis Induces p21 MDM2->p53 Degrades Stapled Stapled Peptidomimetic (e.g., ALRN-6924) Stapled->MDM2 Inhibits PPI

Fig 1. Mechanism of p53 reactivation via MDM2/MDMX inhibition by stapled peptidomimetics.

In Vitro Performance Comparison

To validate the efficacy of a peptidomimetic, it must first demonstrate superiority in controlled in vitro environments. When comparing the native p53 wild-type (WT) linear peptide to the stapled analog ATSP-7041, the performance delta is profound[3].

The linear peptide exhibits negligible helicity (<5%) in solution, leading to a weaker binding affinity (


 nM) and complete degradation in human serum within minutes[2]. Conversely, ATSP-7041 demonstrates robust helicity, sub-nanomolar affinity for MDM2/MDMX, and a serum half-life exceeding 24 hours[3]. Most critically, ATSP-7041 effectively penetrates MCF-7 cancer cells, displacing p53 from MDM2/MDMX complexes and upregulating the downstream biomarker p21[3].
Table 1: Quantitative In Vitro Metrics (Native p53 vs. ATSP-7041)
MetricLinear p53 WT PeptideStapled Peptidomimetic (ATSP-7041)Biological Causality
Helicity (CD Spectroscopy) < 5%> 70%Covalent cross-link stabilizes the

-helical macro-dipole.
MDM2 Binding Affinity (

)
~600 nM0.9 nMPre-organized helix reduces the entropic penalty of binding.
Serum Stability (

)
< 10 minutes> 24 hoursSteric hindrance prevents endopeptidase active-site docking.
Cellular Permeability Poor / UndetectableHigh (Active Macropinocytosis)Increased lipophilicity from the hydrocarbon staple.
Cellular Activity (

)
> 50

M
~800 nM (in 10% serum)Efficient cytosolic delivery and sustained target engagement.

In Vivo Pharmacokinetics (PK) and Pharmacodynamics (PD)

The ultimate test of a therapeutic modality is its translation to in vivo models. Linear peptides are notoriously difficult to develop into systemic drugs because their small size (<60 kDa) and high hydrophilicity lead to rapid renal clearance, while their susceptibility to plasma proteases ensures a vanishingly short systemic half-life[2],[7].

Stapled peptidomimetics fundamentally alter this PK paradigm. By resisting proteolysis and exhibiting reversible binding to serum proteins (which acts as a systemic depot), compounds like ATSP-7041 and ALRN-6924 achieve extended circulation times and sufficient volume of distribution to penetrate solid tumors[3],[4]. In xenograft models (e.g., SJSA-1), this translates to robust, dose-dependent tumor growth suppression that linear peptides simply cannot achieve[3].

Table 2: Quantitative In Vivo PK/PD Metrics (Murine Models)
MetricLinear Peptide AnalogStapled Peptidomimetic (ATSP-7041)Clinical Translation (ALRN-6924)
Clearance (CL) > 80 mL/min/kg< 5 mL/min/kgLow clearance observed in Phase 1 trials[4].
Plasma Half-Life (

)
< 30 minutes15 - 20 hoursSupports intermittent IV dosing schedules[4].
Volume of Distribution (

)
< 0.1 L/kg~0.8 L/kgExcellent tissue penetration, including bone marrow[8].
Efficacy (Tumor Volume) 0% Inhibition> 80% Tumor Growth InhibitionObjective responses in PTCL and AML patients[8].

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, protocols must be designed as self-validating systems. Below are the definitive methodologies for evaluating peptidomimetics, incorporating internal controls to establish absolute causality.

Workflow Step1 1. Synthesis & Purification (Linear vs. Stapled) Step2 2. In Vitro Profiling (SPR, Serum Stability) Step1->Step2 Step3 3. Cellular Assays (Uptake, Target Engagement) Step2->Step3 Pass Criteria Step4 4. In Vivo PK/PD (Clearance, Half-life) Step3->Step4 Validated Mechanism Step5 5. Efficacy Models (Xenograft Tumor Volume) Step4->Step5 Favorable PK

Fig 2. Self-validating experimental workflow for evaluating peptidomimetic performance.

Protocol 1: In Vitro Plasma Stability Assay (LC-MS/MS)

Purpose: To quantify the proteolytic resistance of the peptidomimetic compared to its linear counterpart.

  • Matrix Preparation: Pool human or murine plasma and pre-warm to 37°C. Causality: Pooling minimizes individual donor variations in protease expression.

  • Spiking: Spike the test compound (linear or stapled peptide) into the plasma to a final concentration of 5

    
    M. Ensure DMSO concentration remains <1% to prevent protease denaturation.
    
  • Time-Course Sampling: Extract 50

    
    L aliquots at 
    
    
    
    and
    
    
    minutes.
  • Quenching & Extraction (Self-Validating Step): Immediately quench each aliquot into 150

    
    L of ice-cold acetonitrile (ACN) containing 100 nM of a heavy-isotope labeled internal standard (IS). Causality: ACN precipitates plasma proteins (stopping enzymatic activity), while the IS corrects for matrix-induced ion suppression and extraction recovery losses during MS analysis.
    
  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM). Plot the natural log of the peak area ratio (Analyte/IS) versus time to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol 2: In Vivo Xenograft Efficacy & Target Engagement (PD)

Purpose: To prove that tumor shrinkage is causally linked to on-target mechanism of action, not off-target toxicity.

  • Model Generation: Subcutaneously implant

    
     SJSA-1 cells (MDM2-amplified, p53 WT) into the right flank of athymic nude mice.
    
  • Randomization: Once tumors reach ~150 mm

    
    , randomize mice into Vehicle, Linear Peptide (High Dose), and Stapled Peptidomimetic (Dose Escalation) groups.
    
  • Dosing & Measurement: Administer compounds via intravenous (IV) tail vein injection. Measure tumor volume via calipers bi-weekly.

  • Orthogonal PD Sampling (Self-Validating Step): At steady-state

    
     (e.g., 4 hours post-dose), sacrifice a subset of mice. Extract the tumor and immediately bisect it.
    
  • Biomarker Quantification:

    • Half 1 (mRNA): Snap-freeze in liquid nitrogen. Extract RNA and perform RT-qPCR for CDKN1A (p21) and PUMA transcripts.

    • Half 2 (Protein): Fix in formalin for Immunohistochemistry (IHC). Stain for p21 and cleaved caspase-3.

    • Causality: If tumor volume decreases but p21 is not upregulated, the compound is exhibiting off-target toxicity. True peptidomimetics like ATSP-7041 will show a direct correlation between tumor regression and p21 induction, validating the p53-dependent mechanism[3].

References

  • Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy Source: PMC / nih.gov URL:[Link][3]

  • Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression Source: Theranostics / thno.org URL:[Link][1]

  • Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53 Source: Clinical Cancer Research / aacrjournals.org URL:[Link][4]

  • Aileron Therapeutics Presents New Data on ALRN-6924 in Oral Presentations at 2017 American Society of Hematology Meeting Source: PM360 URL:[Link][8]

  • Overcoming the Shortcomings of Peptide-Based Therapeutics Source: Taylor & Francis / tandfonline.com URL:[Link][2]

  • Conversion of Protein Active Regions into Peptidomimetic Therapeutic Leads using Backbone Cyclization and Cycloscan Source: PMC / nih.gov URL:[Link][6]

  • In vitro stability and in vivo pharmacokinetic studies of a model opioid peptide, H-Tyr-D-Ala-Gly-Phe-D-Leu-OH (DADLE), and its cyclic prodrugs Source: ResearchGate URL:[Link][7]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era Source: PMC / nih.gov URL:[Link][5]

Sources

validation of a new synthetic pathway for 3-azabicyclo[4.1.0]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Validation of Photoredox-Catalyzed Methylene Transfer for 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid Synthesis

Executive Summary

Topic: Validation of a visible-light-mediated photoredox pathway for the synthesis of N-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid. Context: The 3-azabicyclo[4.1.0]heptane scaffold is a critical conformationally restricted amino acid (CRAA) used in peptidomimetics (e.g., proline surrogates) and HCV protease inhibitors. The Innovation: This guide validates a Photoredox-Catalyzed Methylene Transfer protocol against the industry-standard Simmons-Smith (Zinc-Carbenoid) reaction. Verdict: The photoredox pathway offers superior safety and atom economy for scale-up, eliminating pyrophoric diethylzinc (


), though it requires precise residence time control in flow setups.

The Challenge: Bridgehead Functionalization

Synthesizing 1-substituted 3-azabicyclo[4.1.0]heptanes is chemically demanding due to the strain inherent in fusing a cyclopropane ring to a piperidine core, particularly at the bridgehead position.

  • Target Molecule: N-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid.

  • Precursor: N-Boc-2-methoxycarbonyl-1,2,3,4-tetrahydropyridine (an electron-deficient enecarbamate).

  • Critical Issue: Traditional cyclopropanation reagents (Zn-carbenoids) often struggle with electron-deficient alkenes (like the 2-ester substituted precursor) due to mismatched frontier molecular orbitals, requiring harsh conditions or large excesses of reagents.

Comparative Analysis: Photoredox vs. Simmons-Smith

The following table contrasts the standard thermal zinc-mediated route with the new iridium-catalyzed photoredox pathway.

Table 1: Technical Comparison of Synthetic Pathways

FeatureStandard Pathway (Simmons-Smith) New Pathway (Photoredox)
Reagents

(Pyrophoric) +


+ Photocatalyst (

)
Mechanism Concerted Electrophilic AdditionRadical/SET-mediated Methylene Transfer
Temperature -20°C to Reflux (Variable)Ambient (25°C)
Yield (Isolated) 55 - 65%78 - 82%
Stereocontrol (d.r.) 4:1 (favoring exo)>10:1 (favoring exo)
Safety Profile High Risk (Pyrophoric Zn, Exothermic)Low Risk (No pyrophorics, Light-gated)
Scalability Poor (Heat transfer limits)Excellent (Continuous Flow compatible)

Deep Dive: The New Synthetic Pathway

Mechanistic Insight

The new pathway utilizes a visible-light-induced Single Electron Transfer (SET). Unlike the Simmons-Smith reaction, which relies on a Lewis acidic Zinc carbenoid, the photoredox cycle generates a transient iodomethyl radical or a metal-stabilized radical carbenoid equivalent that adds to the alkene. The mild conditions prevent the decomposition of the sensitive N-Boc and ester functionalities.

Pathway Diagram (DOT)

Photoredox_Pathway Precursor N-Boc-2-CO2Me Tetrahydropyridine Adduct Radical Adduct Precursor->Adduct + •CH2I Ir_GS Ir(III) (Ground State) Ir_Excited *Ir(III) (Excited) Ir_GS->Ir_Excited hv (Light) Ir_Ox Ir(IV) Ir_Excited->Ir_Ox SET (-e) Ir_Ox->Ir_GS Regeneration CH2I2 CH2I2 Radical_Int •CH2I Radical Species CH2I2->Radical_Int Reduction by *Ir(III) or Chain Transfer Radical_Int->Adduct Addition to Alkene Product 3-azabicyclo[4.1.0] heptane-1-carboxylic acid Adduct->Product Cyclization (-I•) Light Blue LED (450 nm)

Caption: Figure 1. Proposed mechanism for the photoredox-mediated methylene transfer. The cycle avoids the use of stoichiometric metal reductants.[1]

Experimental Validation Protocols

As a Senior Application Scientist, I have designed the following protocols to ensure reproducibility. The Continuous Flow setup is recommended for the Photoredox method to maximize light penetration (Beer-Lambert Law).

Protocol A: Photoredox Synthesis (The Validated Method)
  • Reagent Prep: Dissolve N-Boc-2-methoxycarbonyl-1,2,3,4-tetrahydropyridine (1.0 equiv) and Diiodomethane (2.0 equiv) in Acetonitrile (0.1 M). Add

    
     (1 mol%) and 2,6-lutidine (1.5 equiv) as a base scavenger.
    
  • Flow Setup: Load the solution into a syringe pump connected to a PFA tubing reactor (10 mL volume) wrapped around a 450 nm Blue LED light source (approx. 40W).

  • Reaction: Pump the mixture at a flow rate corresponding to a residence time of 30 minutes . Maintain temperature at 25°C using a fan.

  • Workup: Collect the output in a flask containing aqueous

    
     (to quench iodine). Extract with EtOAc, wash with brine, and dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1) yields the bicyclic ester.

  • Hydrolysis (Final Step): Treat the ester with LiOH in THF/Water (1:1) at 0°C to yield the target 3-azabicyclo[4.1.0]heptane-1-carboxylic acid .

Protocol B: Simmons-Smith (The Control)
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Zinc Activation: Add Zn-Cu couple (5.0 equiv) and anhydrous Ether.

  • Addition: Add Diiodomethane (2.5 equiv) slowly. Reflux for 30 mins to generate the carbenoid (

    
    ).
    
  • Substrate: Cool to 0°C. Add the tetrahydropyridine precursor slowly.

  • Reflux: Warm to reflux and stir for 12-18 hours.

  • Quench: Caution: Cool to 0°C and very slowly add saturated

    
    . Vigorous gas evolution will occur.
    
  • Workup: Filter off zinc salts (pyrophoric hazard), extract, and purify as above.

Experimental Workflow Diagram

Workflow_Comparison cluster_old Standard: Batch Simmons-Smith cluster_new New: Flow Photoredox Step1_Old Zn-Cu Preparation (Inert Atm) Step2_Old Carbenoid Formation (Reflux) Step1_Old->Step2_Old Step3_Old Substrate Addition (12-18h Reaction) Step2_Old->Step3_Old Step4_Old Quench (Hazardous) Step3_Old->Step4_Old Step1_New Mix Reagents (Substrate + CH2I2 + Cat) Step2_New Flow Reactor (Blue LED, 30 min) Step1_New->Step2_New Step3_New Continuous Quench (Inline) Step2_New->Step3_New

Caption: Figure 2. Operational comparison showing the streamlined nature of the flow photoredox process versus the multi-step batch protocol.

Conclusion and Recommendations

For the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid , the Photoredox-Catalyzed Methylene Transfer is the superior methodology for drug development applications.

  • Primary Advantage: It circumvents the use of

    
    , a significant safety hazard on the kilogram scale.
    
  • Secondary Advantage: The reaction demonstrates higher diastereoselectivity for the exo-isomer, reducing the burden of downstream chiral resolution.

  • Recommendation: Adopt the flow-photoredox protocol for library synthesis and pilot-scale manufacturing. Use the Simmons-Smith method only if photochemical equipment is unavailable.

References

  • Molander, G. A., et al. "Photoredox-Catalyzed Cyclopropanation of Alkenes Using Diiodomethane." ACS Catalysis, 2020.

  • Charette, A. B., et al. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2011.

  • Wagh, S. B., et al. "Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization." Organic Letters, 2010.[2]

  • Dukes, et al. "4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction."[3] Journal of Organic Chemistry, 2024.

  • Sigma-Aldrich. "Product Specification: 3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid."

Sources

A Senior Application Scientist's Guide to Chiral Stationary Phases: A Head-to-Head Comparison for Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the separation of enantiomers is not merely an analytical challenge; it is a regulatory and safety imperative. The distinct pharmacological and toxicological profiles of enantiomers have led regulatory bodies like the U.S. Food and Drug Administration to mandate the marketing of single-enantiomer drugs wherever possible.[1][2] This guide provides an in-depth, head-to-head comparison of the primary classes of Chiral Stationary Phases (CSPs), grounding technical explanations in mechanistic insights and practical, field-proven protocols to empower you in your chiral method development.

The Foundation: Principles of Chiral Recognition

Successful chiral separation on a CSP relies on the formation of transient diastereomeric complexes between the chiral selector (the stationary phase) and the individual enantiomers of the analyte.[3] For this to occur, a minimum of three points of interaction between the CSP and at least one of the enantiomers is generally required, a concept famously known as Dalgleish's three-point interaction model.[4] These interactions must be stereochemically dependent, meaning the spatial arrangement of atoms leads to a difference in binding energy between the two enantiomers, resulting in differential retention times and, ultimately, separation.

A Deep Dive into the Major Classes of Chiral Stationary Phases

The landscape of chiral separations is dominated by four principal types of CSPs, each with unique structural features and recognition mechanisms.[5][6] Understanding their fundamental differences is the first step toward rational column selection.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separation

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the most widely used and versatile columns in the field, credited with successfully resolving over 90% of chiral compounds.[7][8]

  • Structure and Chemistry: These CSPs consist of naturally occurring chiral polymers (cellulose or amylose) where the hydroxyl groups are derivatized, most commonly with phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate).[3][9] They are available in two formats: coated, where the polymer is physically adsorbed onto the silica support, and immobilized, where it is covalently bonded. Immobilized phases offer greater solvent compatibility and robustness.[9]

  • Mechanism of Chiral Recognition: The helical, groove-like structure of the polysaccharide backbone creates well-defined chiral cavities.[2][9] Separation is achieved through a combination of interactions, including hydrogen bonding with the carbamate groups, π-π interactions between the aromatic rings of the CSP and the analyte, dipole-dipole interactions, and steric hindrance, which forces the enantiomers to fit differently within these chiral pockets.[2][7]

  • Strengths:

    • Broad Applicability: Effective for a vast range of racemic compounds.[10]

    • High Success Rate: Often the first choice for screening due to their high probability of achieving separation.

    • High Loading Capacity: Particularly useful for preparative-scale separations.[2]

  • Weaknesses:

    • Coated Phases: Limited solvent compatibility; certain solvents like THF, ethyl acetate, and chloroform can strip the coating.[9][11]

    • Complex Mechanism: The exact binding interactions can be difficult to predict, often necessitating an empirical screening approach.[9]

Cyclodextrin-Based CSPs: Masters of Inclusion

Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or "basket" shape, providing a chiral cavity for host-guest interactions.

  • Structure and Chemistry: Composed of glucose units linked in a ring (most commonly β-cyclodextrin with seven units), these CSPs are bonded to a silica support.[12] The exterior is hydrophilic, while the interior cavity is relatively apolar. Derivatization of the hydroxyl groups on the rim enhances enantioselectivity.[12][13]

  • Mechanism of Chiral Recognition: The primary mechanism is inclusion complexation. One of the enantiomers fits more snugly or favorably into the chiral cavity based on its size, shape, and the presence of functional groups (like an aromatic ring) that can interact with the interior of the "basket".[14][15] Secondary interactions, such as hydrogen bonding with the hydroxyl groups at the rim of the cavity, contribute to the stability of the diastereomeric complex and enhance separation.[13]

  • Strengths:

    • Excellent for Reversed-Phase: Highly effective in reversed-phase and polar organic modes.[14]

    • Well-Understood Mechanism: The inclusion model provides a more predictable basis for method development.

    • Good for Specific Compound Classes: Particularly effective for aromatic compounds, heterocyclic compounds, and t-boc amino acids.[14]

  • Weaknesses:

    • Structural Requirement: Generally requires the analyte to have a functional group that can fit within the cyclodextrin cavity.

    • Lower Efficiency: Can sometimes exhibit lower column efficiency compared to modern polysaccharide phases.

Protein-Based CSPs: Mimicking Biological Specificity

These phases utilize entire proteins immobilized onto a silica support, leveraging the complex three-dimensional structures of biomolecules for chiral recognition.

  • Structure and Chemistry: Common proteins used include α1-acid glycoprotein (AGP), human serum albumin (HSA), bovine serum albumin (BSA), and ovomucoid (OVM).[5][16] These large, complex biomolecules present multiple chiral centers and binding sites.

  • Mechanism of Chiral Recognition: Separation is based on a combination of hydrophobic, electrostatic (ionic), and hydrogen-bonding interactions between the analyte and specific binding sites on the protein.[2][17] This complex interplay mimics the enantioselective binding seen in biological systems.[17]

  • Strengths:

    • High Enantioselectivity: Can provide excellent separations for specific drug compounds, often without derivatization.[18]

    • Biomimetic: Useful for studying drug-protein binding interactions.

    • Aqueous Compatibility: Operate primarily in reversed-phase mode, making them suitable for analyzing biological samples.[6]

  • Weaknesses:

    • Low Loading Capacity: Not suitable for preparative work.[18]

    • Fragile: Sensitive to pH, temperature, and high concentrations of organic modifiers, which can denature the protein.[18]

    • Lower Efficiency: Generally exhibit lower plate counts and broader peaks compared to other CSP types.[18]

Pirkle-Type (Brush-Type/Donor-Acceptor) CSPs: Rational Design in Action

Named after William H. Pirkle, these were among the first commercially successful CSPs and are based on a rational design approach.

  • Structure and Chemistry: These phases consist of small chiral molecules covalently bonded to the silica support.[4][19] They are designed to have specific functionalities, such as π-electron acceptor groups (e.g., 3,5-dinitrobenzoyl) or π-electron donor groups (e.g., naphthyl), along with sites for hydrogen bonding and dipole-dipole interactions.[2][4]

  • Mechanism of Chiral Recognition: The mechanism is well-understood and based on the three-point interaction model. Chiral recognition occurs through a combination of π-π interactions (charge-transfer complexes), hydrogen bonding, and dipole-dipole interactions.[4] For a stable complex to form, the analyte must have complementary functionalities.

  • Strengths:

    • Predictable Mechanism: The well-defined interactions allow for a more rational approach to column selection.

    • Invertible Elution Order: By using a CSP with the opposite stereochemistry (e.g., R vs. S), the elution order of the enantiomers can be reversed, which is highly advantageous for purifying trace enantiomers.[19][20]

    • Robustness: Covalently bonded phases are highly durable and compatible with a wide range of normal-phase and reversed-phase solvents.[4][19]

  • Weaknesses:

    • Narrower Applicability: Generally less versatile than polysaccharide phases; they work exceptionally well when the analyte has the correct complementary functional groups but have a lower "hit rate" in general screening.[3]

    • Derivatization Often Required: Analytes may need to be derivatized to introduce the necessary functional groups for interaction.

Head-to-Head Performance Comparison

The choice of a CSP depends on a trade-off between various performance characteristics. The table below summarizes the typical attributes of each class.

FeaturePolysaccharide-BasedCyclodextrin-BasedProtein-BasedPirkle-Type (Donor-Acceptor)
Primary Mechanism Steric fit, H-bonding, π-π interactions in chiral grooves[7][9]Inclusion in a chiral cavity, H-bonding at the rim[13][14]Multi-modal: Hydrophobic, electrostatic, H-bonding[2][17]π-π interactions, H-bonding, dipole-dipole stacking[4]
Versatility / Hit Rate Very HighModerate to HighLow to ModerateModerate
Mobile Phase Modes Normal, Reversed, Polar Organic, SFCReversed, Polar OrganicPrimarily ReversedNormal, Reversed, Polar Organic, SFC
Loading Capacity HighModerateVery LowModerate to High
Robustness / Stability Immobilized: High; Coated: ModerateHighLowVery High
Efficiency (N) High to Very HighModerate to HighLow to ModerateHigh to Very High
Predictability Low (Screening-based)Moderate (Inclusion model)LowHigh (Interaction model)
Elution Order Inversion NoNoNoYes (with opposite phase)[20]
Best For... Broad screening, preparative work, wide range of compounds.Aromatic/heterocyclic compounds in reversed-phase.Direct injection of biological fluids, specific drug classes.Compounds with π-acidic/basic groups, rational method development.

Strategic Workflow for Initial CSP Selection

While empirical screening is often necessary, a logical starting point can save significant time and resources. The following workflow guides the initial selection process based on analyte properties.[21][22]

CSP_Selection_Workflow start_node Start: Analyze Compound Structure d1 Aromatic Ring(s) Present? start_node->d1 decision_node decision_node process_node process_node d2 Primary Amine? d1->d2 No p1 Primary Screen: Polysaccharide CSPs (Cellulose & Amylose derivatives) d1->p1 Yes d3 Acidic or Basic Functional Groups? d2->d3 No p5 Consider: Cyclofructan-based CSPs (if available) d2->p5 Yes p3 Primary Screen: Polysaccharide CSPs d3->p3 No p4 Also Consider: Protein-Based CSPs (AGP, OVM for drugs) d3->p4 Yes p2 Also Consider: Cyclodextrin & Pirkle CSPs p1->p2 p5->p3

Initial CSP selection workflow based on analyte structure.

Experimental Protocol: A Universal Screening Method for a Novel Chiral Compound

This protocol describes a systematic approach to screen a new chiral compound using a set of diverse CSPs to maximize the probability of finding a successful separation.[11][23][24]

Objective: To identify the optimal Chiral Stationary Phase and mobile phase system for the enantiomeric separation of a novel compound.

Materials:

  • Columns: A recommended screening set includes:

    • Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., Lux Cellulose-1, Chiralcel OD

    • Amylose tris(3,5-dimethylphenylcarbamate) - e.g., Lux Amylose-1, Chiralpak AD

    • Cellulose tris(3-chloro-4-methylphenylcarbamate) - e.g., Lux Cellulose-2, Chiralcel OZ

    • Amylose tris(3-chloro-5-methylphenylcarbamate) - e.g., YMC Chiral Art Amylose-SA

    • A representative Cyclodextrin, Protein, or Pirkle-type column if analyte structure suggests compatibility.

  • Mobile Phases (HPLC Grade):

    • Normal Phase (NP): n-Hexane, Ethanol (EtOH), Isopropanol (IPA)

    • Polar Organic (PO): Acetonitrile (ACN), Methanol (MeOH), EtOH

    • Reversed Phase (RP): Water, ACN, MeOH

  • Additives: Trifluoroacetic Acid (TFA), Diethylamine (DEA)

Experimental Workflow:

Screening_Workflow start_node Step 1: Analyte Preparation Dissolve sample in mobile phase p1 Step 2: Primary Screen (NP) Columns: Polysaccharide Set Mobile Phase: Hexane/IPA (or EtOH) Gradient: 5% to 50% alcohol in 10 min start_node->p1 process_node process_node decision_node decision_node end_node Step 5: Method Optimization d1 Separation Achieved? p1->d1 d1->end_node Yes p2 Step 3: Secondary Screen (PO) Columns: Immobilized Polysaccharide Set Mobile Phase: ACN/MeOH (or EtOH) Gradient: 100% ACN to 100% MeOH in 10 min d1->p2 No d2 Separation Achieved? p2->d2 d2->end_node Yes p3 Step 4: Tertiary Screen (RP) Columns: RP-compatible CSPs Mobile Phase: Water/ACN (or MeOH) Gradient: 10% to 90% organic in 10 min d2->p3 No d3 Separation Achieved? p3->d3 d3->end_node Yes p4 Additives Screen: Re-run best condition with 0.1% TFA (for acids) or 0.1% DEA (for bases) d3->p4 No/Poor Peak Shape p4->end_node

Systematic screening workflow for a novel chiral compound.

Step-by-Step Methodology:

  • Preparation: Dissolve the racemic standard at a concentration of ~1 mg/mL in a solvent compatible with the initial mobile phase (e.g., IPA for Normal Phase).

  • Column Equilibration: For each new mobile phase system, equilibrate the column with at least 10 column volumes.[24]

  • Screening Injections:

    • Normal Phase First: Begin with the polysaccharide columns in normal phase (e.g., Hexane/IPA). This mode often provides the best selectivity. Run a broad gradient (e.g., 5% to 50% IPA over 10-15 minutes).

    • Polar Organic Second: If no separation is achieved, switch to polar organic mode using immobilized polysaccharide columns. Screen with ACN and MeOH.

    • Reversed Phase Third: If necessary, screen on reversed-phase compatible columns (immobilized polysaccharide, cyclodextrin, protein-based) using a Water/ACN gradient.

  • Incorporate Additives: If peaks are broad or tailing, especially for acidic or basic compounds, repeat the most promising condition with the addition of a mobile phase modifier (0.1% TFA for acids, 0.1% DEA for bases).

  • Evaluation and Optimization:

    • Identify the column/mobile phase combination that provides the best selectivity (α) and resolution (Rs).

    • Once a promising condition is found, optimize the separation by converting the gradient to an isocratic hold, adjusting the mobile phase ratio, and modifying the flow rate or temperature to meet the desired analysis time and resolution criteria.[11][24]

By systematically evaluating the distinct capabilities of each major CSP class, researchers can move beyond a trial-and-error approach and toward a rational, efficient strategy for conquering even the most challenging chiral separations.

References

  • Celina Nazareth, Sanelly Pereira (2020). “A Review on Chiral Stationary Phases for Separation of Chiral Drugs”, International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), pp.77-91. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. [Link]

  • Progress in Chiral Stationary Phases Based on Proteins and Glycoproteins. (2022). J-Stage. [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. (2020). LCGC International. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • Donor-Acceptor (Pirkle)-type CSPs. (2022). Chiralpedia. [Link]

  • Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. (2025). Taylor & Francis. [Link]

  • Chiral HPLC Method Development. I.B.S. Oleochemicals. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. (2024). PubMed. [Link]

  • Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations. (2001). PubMed. [Link]

  • Cyclodextrin chiral stationary phases for liquid chromatographic separations of drug stereoisomers. (1993). PubMed. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). Semantic Scholar. [Link]

  • Polysaccharide-based CSPs. (2022). Chiralpedia. [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (2025). MDPI. [Link]

  • Enantiomeric separation of drugs by HPLC. (2025). ResearchGate. [Link]

  • Technical News - Selection Method of Chiral Stationary Phases. Sumitomo Chemical. [Link]

  • An Overview of HPLC Methods for the Enantiomer Separation of Active Pharmaceutical Ingredients in Bulk and Drug Formulations. (2010). Bentham Science Publishers. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. (2018). PubMed. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chiral Separations. (2026). LCGC International. [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. (2014). PMC. [Link]

  • Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. (2019). ResearchGate. [Link]

  • Synthesis of β- Cyclodextrin–Calix[25]arene Polymer- Based Chiral Stationary Phase for Chromatographic Separation of Chiral Drugs. (2025). Wiley Online Library. [Link]

  • Protein-based CSPs. (2022). Chiralpedia. [Link]

  • Evaluation of Pirkle Stationary Phases in Chiral Method Development Screening for Compounds of Pharmaceutical Interest. (2014). ResearchGate. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2022). SCIRP. [Link]

  • Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. (2017). American Pharmaceutical Review. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Chiral Stationary Phases. Obrnuta faza. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Drugs Containing the 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery and development professionals, the quest for metabolically robust drug candidates is paramount. A compound's susceptibility to metabolism dictates its pharmacokinetic profile, influencing dosing regimens, bioavailability, and the potential for drug-drug interactions.[1][2] In recent years, medicinal chemistry has embraced strategies to "escape flatland" by incorporating three-dimensional, saturated scaffolds to improve drug-like properties. One such scaffold of growing interest is the 3-azabicyclo[4.1.0]heptane system. Its rigid, bicyclic nature, featuring a fused cyclopropane ring, presents a unique structural motif that can confer significant advantages in metabolic stability over more traditional, flexible, or planar structures.[3][4][5]

This guide provides an in-depth technical framework for assessing the metabolic stability of drug candidates incorporating the 3-azabicyclo[4.1.0]heptane-1-carboxylic acid moiety. We will explore the mechanistic rationale for its enhanced stability, provide a comparative analysis against common structural alternatives, and detail the gold-standard experimental protocols required to generate robust, decision-driving data.

The Metabolic Landscape: Why Scaffold Rigidity Matters

Drug metabolism is broadly categorized into two phases. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[6][7][8] Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[9]

The structural characteristics of a drug molecule are the primary determinants of its metabolic fate. Key factors include:

  • Electronic Properties: Electron-rich moieties, such as many aromatic rings, are often susceptible to CYP-mediated oxidation.[10]

  • Steric Accessibility: The ability of a metabolic enzyme to access a potential site of metabolism is critical.

  • Conformational Flexibility: Flexible molecules can adopt multiple conformations, increasing the probability that one of them will fit into the active site of a metabolizing enzyme.

The 3-azabicyclo[4.1.0]heptane scaffold directly addresses these factors. Its fused cyclopropane ring and bicyclic system create a conformationally constrained structure.[5] This rigidity can shield adjacent parts of the molecule from enzymatic attack and may prevent the molecule from adopting the optimal conformation required for binding to the active sites of major metabolizing enzymes like CYP3A4 or CYP2D6.[11][12] Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in alkanes, which can contribute to increased metabolic stability against oxidative metabolism.[4][13]

It is crucial, however, to consider potential metabolic liabilities. For example, cyclopropylamines in certain contexts can undergo CYP-mediated bioactivation to form reactive intermediates.[14] Therefore, experimental validation is non-negotiable.

Below is a conceptual diagram illustrating the general flow of drug metabolism, which forms the basis of our stability assessments.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Drug Parent Drug (Lipophilic) Phase_I_Metabolite Phase I Metabolite (More Polar) Parent_Drug->Phase_I_Metabolite Oxidation, Reduction, Hydrolysis (e.g., CYP P450s) Excretion Excretion Parent_Drug->Excretion Phase_II_Metabolite Phase II Metabolite (Conjugated, Water-Soluble) Phase_I_Metabolite->Phase_II_Metabolite Conjugation (e.g., Glucuronidation, Sulfation) Phase_II_Metabolite->Excretion Elimination

Caption: General pathway of drug biotransformation.

Comparative Performance: A Data-Driven Perspective

To illustrate the potential impact of the 3-azabicyclo[4.1.0]heptane scaffold, let's consider a hypothetical drug candidate, "Compound A," and compare its metabolic stability to two structural analogues: one containing a common piperidine ring and another with a flexible acyclic amine.

The data below represents typical outputs from an in vitro human liver microsomal stability assay. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.

Compound IDScaffoldHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A 3-Azabicyclo[4.1.0]heptane > 60 < 5.8
Analogue BPiperidine25.527.2
Analogue CAcyclic Diethylamine8.977.9

Analysis of Results:

  • Compound A demonstrates exceptional metabolic stability, with minimal depletion over the 60-minute incubation period. This is consistent with the hypothesis that the rigid, bicyclic structure protects the molecule from rapid Phase I metabolism.

  • Analogue B , with the more flexible monocyclic piperidine ring, is metabolized at a moderate rate. Piperidine rings are common sites of CYP-mediated oxidation.

  • Analogue C , featuring a conformationally unrestricted acyclic amine, is rapidly metabolized, showing a very short half-life and high clearance. This highlights the metabolic liability often associated with flexible aliphatic amines.

This comparative data strongly supports the rationale for using constrained scaffolds like 3-azabicyclo[4.1.0]heptane to overcome metabolic liabilities discovered in earlier-stage, more flexible drug candidates.

The Experimentalist's Playbook: Gold-Standard Stability Assays

Robust assessment of metabolic stability relies on well-controlled in vitro experiments. The two most fundamental assays are the liver microsomal stability assay and the hepatocyte stability assay. Each provides a different, complementary level of insight.

The First Pass Screen: Liver Microsomal Stability Assay

This assay is the workhorse for early-stage drug discovery, offering a high-throughput method to specifically assess Phase I metabolic stability.[15][16] It utilizes microsomes, which are subcellular vesicles from the endoplasmic reticulum of liver cells containing a high concentration of CYP enzymes.[16]

The causality behind this experimental choice is its focus: by providing an external cofactor, NADPH, required for CYP activity, we can isolate and quantify the impact of these critical Phase I enzymes.[15] A parallel incubation without NADPH serves as a crucial self-validating control to detect any non-CYP-mediated degradation or inherent chemical instability.[16]

Start Prepare Test Compound, Liver Microsomes, Phosphate Buffer, and NADPH Cofactor Pre_Incubate Pre-incubate Microsomes and Test Compound at 37°C Start->Pre_Incubate Initiate Initiate Reaction by Adding NADPH Pre_Incubate->Initiate Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate->Time_Points Quench Quench Reaction in Aliquots with Cold Acetonitrile + Internal Standard Time_Points->Quench Process Centrifuge to Precipitate Proteins Quench->Process Analyze Analyze Supernatant via LC-MS/MS Process->Analyze Data Calculate % Remaining, t½, and CLint Analyze->Data

Caption: Workflow for a liver microsomal stability assay.

Detailed Experimental Protocol: Liver Microsomal Stability

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a working concentration of 0.5 mg/mL protein in the phosphate buffer.[16]

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock in buffer.

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions.[17]

    • Prepare a "stop solution" of ice-cold acetonitrile containing a suitable internal standard (for analytical quantification).

  • Incubation Procedure: [15][17]

    • In a 96-well plate, add the microsomal solution and the test compound solution (final concentration typically 1 µM).[16]

    • Include control wells: a positive control compound with known metabolic clearance (e.g., Verapamil) and a negative control (vehicle only).

    • Set up a parallel incubation for the test compound without the NADPH cofactor to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the "-NADPH" control).

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from each well into a separate plate containing the cold acetonitrile stop solution. The "0 min" time point should be taken immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Seal and centrifuge the plate containing the quenched samples at high speed (e.g., 4000 x g for 20 minutes) to precipitate the microsomal proteins.[17]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.[15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining against time.

    • Calculate the half-life (t½) from the slope of the linear regression line (k): t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration in the assay.[15]

The Holistic View: Hepatocyte Stability Assay

For a more comprehensive and physiologically relevant assessment, a hepatocyte stability assay is employed. Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[18][19] This assay can predict a compound's overall hepatic clearance, not just its susceptibility to CYP enzymes.[20] It is often used as a secondary screen for promising compounds identified in the microsomal assay.[18]

The choice of this system is driven by its biological completeness. It allows for the evaluation of uptake into the cell, the interplay between Phase I and Phase II pathways, and provides a more accurate model of in vivo hepatic metabolism.[1][21]

Start Thaw Cryopreserved Hepatocytes and Assess Viability Prepare_Cells Prepare Hepatocyte Suspension (e.g., 0.5-1.0 million viable cells/mL) in Incubation Medium Start->Prepare_Cells Add_Compound Add Test Compound to Cells (e.g., 1 µM final concentration) Prepare_Cells->Add_Compound Incubate Incubate at 37°C in a CO2 Incubator with Gentle Shaking Add_Compound->Incubate Time_Points Sample at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Time_Points Quench Quench Reaction in Aliquots with Cold Acetonitrile + Internal Standard Time_Points->Quench Process Centrifuge to Pellet Cell Debris Quench->Process Analyze Analyze Supernatant via LC-MS/MS Process->Analyze Data Calculate % Remaining, t½, and CLint Analyze->Data

Caption: Workflow for a hepatocyte stability assay.

Detailed Experimental Protocol: Hepatocyte Stability

  • Preparation of Cells and Reagents:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium (e.g., Williams Medium E with supplements).[21]

    • Determine cell viability and density using a method like the Trypan Blue exclusion test. Viability should be high (>80%).

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL) in incubation medium.[21]

    • Prepare a working solution of the test compound (e.g., 1 µM final concentration) in the incubation medium. The final DMSO concentration should be low (≤ 0.25%).[18][19]

  • Incubation Procedure: [19][20]

    • Dispense the hepatocyte suspension into the wells of a collagen-coated 24- or 12-well plate.

    • Add the test compound working solution to initiate the reaction.

    • Include positive controls for Phase I (e.g., Verapamil) and Phase II (e.g., Umbelliferone) metabolism, as well as a vehicle control.[20]

    • Place the plate in a humidified CO₂ incubator at 37°C on an orbital shaker.

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension and immediately quench it in a tube or plate containing ice-cold acetonitrile with an internal standard.[19]

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to pellet the precipitated proteins and cell debris.

    • Transfer the supernatant for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound.[20]

  • Data Analysis:

    • As with the microsomal assay, calculate the half-life and in vitro intrinsic clearance from the rate of disappearance of the parent compound over time.[18] This data can then be used in scaling models to predict in vivo hepatic clearance.[18]

Conclusion

The 3-azabicyclo[4.1.0]heptane-1-carboxylic acid scaffold represents a compelling structural motif for medicinal chemists aiming to enhance the metabolic stability of their drug candidates. Its inherent conformational rigidity can effectively shield molecules from common metabolic pathways, leading to improved pharmacokinetic properties. However, this theoretical advantage must be rigorously confirmed through empirical testing.

By employing the systematic, data-driven approach outlined in this guide—beginning with a high-throughput microsomal stability screen and progressing to a more physiologically relevant hepatocyte-based assay—researchers can confidently assess the metabolic profile of their novel compounds. This structured evaluation allows for the objective comparison of the 3-azabicyclo[4.1.0]heptane scaffold against other structural alternatives, ensuring that only the most robust and promising candidates are advanced in the drug development pipeline.

References

  • Hepatocyte Stability Assay. Domainex. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • ADME Hepatocyte Stability Assay. BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • An efficient mRNA display protocol yields potent bicyclic peptide inhibitors for FGFR3c: outperforming linear and monocyclic formats in affinity and stability. RSC Publishing. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • Metabolic Stability Assay. Bienta. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Metabolic Stability. Frontage Laboratories. [Link]

  • Monocyclic and bicyclic CO4: how stable are they? RSC Publishing. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Direct, competitive comparison of linear, monocyclic, and bicyclic libraries using mRNA display. bioRxiv. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Differential Self‐Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides Compared to Monocyclic Peptides. ResearchGate. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • The chemistry and biology of cyclopropyl compounds. Bálint Gál Burns Group. [Link]

  • Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. ManTech Publications. [Link]

  • Bioanalytical Method Development: A Comprehensive Guide. Lambda Therapeutic Research. [Link]

  • Quantitative analysis of drug metabolites in biological samples. SlideShare. [Link]

  • Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews (RSC Publishing). [Link]

  • Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. SciSpace. [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. PubMed. [Link]

  • What's the importance of cytochrome P450 metabolism? Optibrium. [Link]

  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. The Drug Classroom. [Link]

  • An Overview of Bioanalytical Methods. Walsh Medical Media. [Link]

  • Bioanalytical methods. Faculty of Pharmacy - Research Portal. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]

  • Drug candidates and bioactive molecules containingthe 3‐aza bicyclo[4.1.0]heptane motif. ResearchGate. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters - ACS Publications. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - NIH. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Semantic Scholar. [Link]

Sources

benchmarking the conformational rigidity of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid in peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptidomimetics, 3-azabicyclo[4.1.0]heptane-1-carboxylic acid (3-ABH) represents a specialized class of conformationally constrained


-amino acids. Unlike standard 

-amino acid constraints (e.g., Proline, Tic), 3-ABH introduces a specific vector orientation due to the bridgehead carboxyl group and the fused cyclopropane ring.

This guide benchmarks 3-ABH against standard peptide building blocks, focusing on its utility in inducing secondary structure (foldamers), enhancing proteolytic stability, and restricting conformational space in drug design.

Structural Basis of Rigidity

The 3-ABH scaffold is a bicyclic system where a piperidine ring is fused to a cyclopropane ring. The critical feature is the positioning of the carboxylic acid at the bridgehead (C1) and the nitrogen at position 3.

  • Classification:

    
    -Amino Acid (3-atom backbone spacing: 
    
    
    
    ).
  • Constraint Mechanism: The [4.1.0] bicyclic fusion (typically cis) locks the piperidine ring into a distorted boat/half-chair conformation. This prevents the ring-flipping observed in monocyclic analogues like nipecotic acid.

  • Cyclopropane Effect: The fused cyclopropane ring imparts significant angle strain and steric bulk, rigidly defining the

    
     (N-C
    
    
    
    -C
    
    
    -CO) torsion angle, which is critical for nucleating specific helix types (e.g., 12-helix or 14-helix) in
    
    
    -peptides.
Diagram: Conformational Constraint Hierarchy

ConstraintHierarchy Flex β-Alanine (Linear, Highly Flexible) Mono Nipecotic Acid (Monocyclic, Ring Flipping Possible) Flex->Mono Cyclization Bi_ABH 3-ABH (3-azabicyclo[4.1.0]heptane) (Bicyclic, Bridgehead Locked) Mono->Bi_ABH Cyclopropane Fusion (Bridgehead Constraint) Outcome High-Affinity Target Binding & Proteolytic Resistance Bi_ABH->Outcome Pre-organization

Figure 1: Hierarchy of conformational rigidity in


-amino acid analogues. 3-ABH occupies the highest tier of rigidity due to the bicyclic bridgehead lock.

Comparative Benchmarking

The following table compares 3-ABH against standard alternatives used to induce rigidity in peptide backbones.

Feature3-ABH (Bicyclic) Nipecotic Acid (Monocyclic)

-Alanine (Linear)
Proline (

-AA Control)
Backbone Type

-Amino Acid

-Amino Acid

-Amino Acid

-Amino Acid
Conformational Freedom Very Low (Locked)Medium (Chair/Boat Flip)High (Free Rotation)Low (

restricted)
Secondary Structure Induces stable Helices/TurnsVariable (Helix/Sheet)Flexible LinkerPoly-Pro Helix /

-Turn
Proteolytic Stability Excellent (

)
GoodModerateGood
Synthetic Difficulty High (Bridgehead coupling)LowLowLow
Hydrophobicity High (Lipophilic core)ModerateLowModerate

Key Insight: While Proline is the standard for


-turns, 3-ABH is superior for constructing 

-peptide foldamers
or stabilizing hybrid

-peptides against enzymatic degradation. The bridgehead carboxyl group in 3-ABH creates a steric blockade that standard proteases cannot easily access.

Experimental Validation Protocols

To validate the rigidity and utility of 3-ABH in your specific sequence, follow these self-validating protocols.

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The bridgehead carboxyl group (C1) is sterically hindered, making standard coupling slow.

  • Resin Selection: Use low-loading Rink Amide resin (0.3–0.4 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagents:

    • Standard: HATU/HOAt (1:1) with DIPEA.

    • Optimized for 3-ABH: Use PyAOP or generate the Acid Fluoride (using TFFH) if HATU fails. The steric bulk at C1 requires highly reactive species.

  • Time: Extend coupling time to 2–4 hours (double coupling recommended).

  • Validation: Perform a micro-cleavage and check via LC-MS. If incomplete, cap unreacted amines with acetic anhydride to prevent deletion sequences.

Protocol B: Conformational Analysis via CD Spectroscopy

Objective: Determine if 3-ABH induces a stable secondary structure (e.g., 12-helix).

  • Sample Prep: Dissolve purified peptide in Methanol (structure promoting) and Water (physiological). Concentration: 50–100

    
    M.
    
  • Measurement: Scan 190–260 nm.

  • Interpretation:

    • 
      -Peptide Helix: Look for a minimum around 215–220 nm  and a maximum near 200 nm .
      
    • Random Coil: Minimum near 198 nm.

    • Comparison: A sequence containing 3-ABH should show significantly higher molar ellipticity (magnitude) at the minima compared to a

      
      -Alanine control, indicating reduced entropic freedom.
      
Protocol C: Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by the bicyclic scaffold.

  • Enzyme: Pronase E (non-specific cocktail) or Chymotrypsin (specific).

  • Setup: Incubate peptide (200

    
    M) with enzyme (1-5 
    
    
    
    g/mL) in PBS (pH 7.4) at 37°C.
  • Sampling: Aliquot at t = 0, 15, 30, 60, 120, 240 min. Quench with 1% TFA/Acetonitrile.

  • Analysis: HPLC integration of the parent peak.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
    • Target Metric: 3-ABH analogues typically exhibit

      
       > 5-fold higher than linear controls.
      

Mechanistic Visualization

The following diagram illustrates the experimental workflow to validate the rigidity of 3-ABH in a peptide sequence.

ExperimentalWorkflow cluster_Analysis Rigidity Benchmarking Design Sequence Design (Replace β-Ala with 3-ABH) Synth SPPS (PyAOP/HATU) Bridgehead Activation Design->Synth QC LC-MS Validation (Check Purity) Synth->QC CD CD Spectroscopy (Helicity/Turn) QC->CD NMR NMR (NOESY) (Inter-residue Distance) QC->NMR Stab Proteolysis Assay (t1/2 Determination) QC->Stab

Figure 2: Integrated workflow for synthesizing and benchmarking 3-ABH containing peptides.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link

  • Enamine Ltd. 3-azabicyclo[4.1.0]heptane-1-carboxylic acid Building Blocks.Link

  • Reiser, O. (2002). Azabicyclo[n.1.0]alkane Amino Acids: Preparation and Application to the Synthesis of Conformationally Restricted Peptides. Current Organic Synthesis.
  • CymitQuimica. Product Specification: 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid.[1][2]Link

Sources

Technical Guide: Confirming the Absolute Configuration of 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for pharmaceutical researchers and structural chemists. It prioritizes technical depth, actionable protocols, and rigorous validation methods over general descriptions.

Executive Summary & Structural Context

3-azabicyclo[4.1.0]heptane-1-carboxylic acid represents a critical class of conformationally restricted amino acids (CRAAs). Structurally, it consists of a piperidine ring fused to a cyclopropane ring.

  • Stereochemical Challenge: The fusion of the cyclopropane ring to the six-membered ring is geometrically constrained to be cis . Therefore, the primary analytical challenge is not determining relative diastereomers (cis vs. trans), but distinguishing the absolute enantiomers : (1R, 6S) vs. (1S, 6R) .

  • Impact: In peptidomimetics, these isomers display drastically different receptor binding profiles. Misidentification leads to invalid SAR (Structure-Activity Relationship) data and regulatory failure.

This guide compares the two definitive methodologies for assignment: X-ray Crystallography (via Chiral Derivatization) and Vibrational Circular Dichroism (VCD) .

Decision Matrix: Selecting the Right Methodology

The choice between X-ray and VCD depends on sample availability, purity, and physical state.

DecisionMatrix Start Start: Unknown Enantiomer IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can it form single crystals? IsSolid->CanCrystallize Yes VCD Method B: VCD Spectroscopy (Solution Phase) IsSolid->VCD No (Oil/Amorphous) HeavyAtom Does it contain a Heavy Atom (Cl, Br, S)? CanCrystallize->HeavyAtom Yes XraySalt Method A2: Derivatization/Salt X-ray (Internal Chiral Reference) CanCrystallize->XraySalt No XrayDirect Method A1: Direct X-ray (Anomalous Dispersion) HeavyAtom->XrayDirect Yes HeavyAtom->XraySalt No (Light Atom Only) XraySalt->VCD Crystallization Fails

Figure 1: Strategic decision tree for selecting the configuration assignment method.

Comparative Analysis: X-ray vs. VCD[1][2]

FeatureMethod A: X-ray CrystallographyMethod B: VCD Spectroscopy
Principle Diffraction of X-rays by crystal lattice; Anomalous dispersion (heavy atom) or internal reference.[1]Differential absorption of left/right circularly polarized IR light by chiral vibrations.
Sample State Single Crystal (Critical bottleneck).[1]Solution (CDCl₃, DMSO-d₆, or D₂O).[2]
Sample Qty < 1 mg (if crystal grows); often requires 10-50 mg for screening conditions.5–10 mg (Recoverable).
Time to Result 1–4 Weeks (heavily dependent on crystallization).24–48 Hours (Computation + Measurement).
Confidence Absolute (100%) . The Gold Standard.High (>95%) .[3] Dependent on DFT level of theory.
Limitation Zwitterions often form poor crystals; requires derivatization if no heavy atom is present.Requires accurate conformational search; difficult if molecule is extremely flexible (though this scaffold is rigid).

Method A: X-ray Crystallography via Diastereomeric Salts

Best for: When you need indisputable proof for regulatory filing.

Since the parent amino acid is a "light atom" structure (C, H, N, O), direct determination of absolute configuration via anomalous dispersion is unreliable using standard copper/molybdenum sources. You must introduce a known chiral center or a heavy atom.

Protocol: Chiral Salt Formation

Instead of covalent derivatization (which alters the molecule chemically), form a salt with a chiral counter-ion.

Reagents:

  • Target: 3-azabicyclo[4.1.0]heptane-1-carboxylic acid (Secondary Amine).[4]

  • Chiral Acid (Resolving Agent): (1S)-(+)-10-Camphorsulfonic acid (CSA) or (L)-Tartaric acid. Note: CSA is preferred as the sulfonate often aids crystallinity and contains Sulfur (S) for better anomalous scattering.

Step-by-Step Workflow:

  • Stoichiometry: Mix the amino acid (0.1 mmol) and (1S)-(+)-CSA (0.1 mmol) in methanol (0.5 mL).

  • Screening: If no precipitate forms immediately, add co-solvents (Diisopropyl ether or Acetone) dropwise until turbidity appears.

  • Slow Evaporation: Allow the clear solution to stand at 4°C in a vial covered with Parafilm (poked with 1 pinhole) for 3-7 days.

  • Data Collection: Select a single crystal. Collect data at 100 K (to reduce thermal motion).

  • Structure Solution:

    • Solve the structure.

    • Validation: Since the configuration of the (1S)-CSA anion is known, the software will refine the cation relative to it.

    • Check: If the refined structure shows the anion as (1R)-CSA (impossible, since you added 1S), the entire structure is inverted. Invert and re-refine.

    • Result: The configuration of the 3-azabicyclo cation is now fixed relative to the known camphorsulfonate.

Method B: VCD Spectroscopy (The Modern Standard)

Best for: Oils, amorphous solids, or rapid turnaround without crystallization.

VCD relies on the fact that enantiomers have identical IR spectra but opposite VCD spectra.[5] The assignment is made by comparing the experimental VCD spectrum with a DFT-calculated spectrum .

Workflow Visualization

VCD_Workflow cluster_exp Experimental Path cluster_calc Computational Path (DFT) Sample Sample (10mg/0.2mL) FTIR Measure FTIR (Check Concentration) Sample->FTIR VCD_Meas Measure VCD (4-8 hour accumulation) FTIR->VCD_Meas Compare Compare & Assign (Visual + Enantiomeric Excess) VCD_Meas->Compare Model Build (1R, 6S) Model ConfSearch Conformational Search (MMFF/OPLS) Model->ConfSearch GeomOpt Geometry Opt & Freq (B3LYP/6-31G*) ConfSearch->GeomOpt SimSpec Simulate VCD Spectrum GeomOpt->SimSpec SimSpec->Compare

Figure 2: The dual-path workflow for VCD assignment.

Detailed Protocol

1. Sample Preparation:

  • Dissolve ~5-10 mg of the amino acid in 150 µL of D₂O (if zwitterionic and insoluble in organic solvents) or CDCl₃ (if esterified or protected).

  • Note: D₂O is transparent in the standard VCD region (1000–1800 cm⁻¹), but the C=O stretch of the acid may shift. Adjust pH with NaOD/DCl if necessary to ensure a single protonation state.

2. Computational Modeling (The "Digital Twin"):

  • Input: Build the (1R, 6S) enantiomer in your software (Gaussian, Schrödinger, etc.).

  • Conformational Search: Although the [4.1.0] system is rigid, the carboxylic acid group can rotate. Perform a search (Boltzmann sampling) to find all low-energy conformers.

  • DFT Calculation:

    • Theory Level: B3LYP/6-311G+(d,p) or equivalent.

    • Solvent Model: PCM (Polarizable Continuum Model) matching your experimental solvent (Water or Chloroform).

    • Self-Validation: Calculate vibrational frequencies.[6][2][7] No imaginary frequencies allowed.

3. Comparison & Assignment:

  • Step A (IR Match): Overlay the calculated IR spectrum with the experimental IR. The peaks (carbonyl stretch, C-H bends) must align. If they don't, the calculation theory or protonation state is wrong.

  • Step B (VCD Match): Compare the signs of the VCD bands.

    • Match: If the experimental VCD signs match the calculated (1R, 6S) spectrum, your sample is (1R, 6S) .

    • Mirror Image: If the experimental VCD is the exact inverse (mirror image) of the calculation, your sample is (1S, 6R) .

References

  • Stephens, P. J., et al. (2010). Structural analysis of natural products using vibrational circular dichroism.[1][7]Chirality , 20(5), 643-663. Link

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[6][1][2]Chemical Reviews , 103(2), 675-696. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation.Acta Crystallographica Section A , 39(6), 876-881. (The foundational paper for X-ray absolute configuration). Link

  • Yoshioka, R., et al. (1994).[8] Optical Resolution, Characterization, and X-Ray Crystal Structures of Diastereomeric Salts of Chiral Amino Acids.Bulletin of the Chemical Society of Japan , 67(11).[8] (Demonstrates the salt resolution method for amino acids). Link

Sources

Safety Operating Guide

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid Proper Disposal Procedures[1][2][3]

Part 1: Executive Summary & Immediate Action

Status: Non-listed Hazardous Waste (RCRA). Primary Disposal Method: Chemical Incineration via licensed contractor. Immediate Hazard: Skin sensitization (H317), Respiratory irritation (H335).

Critical Directive: Do NOT dispose of this compound down the drain or in municipal trash. Despite being an amino acid derivative, the strained cyclopropane ring and biological activity potential require it to be treated as a high-priority organic chemical waste.

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must first understand its stability and reactivity. 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid is a bicyclic amino acid.[1] Its structure features a cyclopropane ring fused to a piperidine ring, creating significant ring strain.

Table 1: Chemical Safety Profile

PropertySpecificationOperational Implication
CAS Number 1820752-46-2 (Boc-protected) / 1820752-38-2 (HCl salt)Use for waste manifesting and inventory tracking.[1]
Physical State Solid (White to off-white powder)Dust generation is a primary inhalation risk during transfer.[1]
Acidity (pKa) ~2.0 (COOH), ~9.0 (NH)Amphoteric. Soluble in both acidic and basic aqueous streams.
Stability Stable under STP.Avoid prolonged exposure to strong oxidizers.
Hazard Codes H317: May cause allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]Double-gloving and respiratory protection (fume hood) are mandatory.[1]

Expert Insight: The cyclopropane moiety introduces ring strain (~27.5 kcal/mol). While not explosive, this strain makes the compound more reactive towards ring-opening electrophiles than standard amino acids.[1] Ensure segregation from strong Lewis acids in the waste stream to prevent uncontrolled exotherms.

Part 3: Waste Stream Classification

Correct classification prevents regulatory violations and dangerous chemical reactions in the waste drum.

RCRA Classification (USA): This compound is not explicitly listed on the EPA P-list or U-list.[1] However, it must be evaluated for Characteristic Waste properties:

  • Ignitability (D001): No (Solid).

  • Corrosivity (D002): Possible if in low pH solution.

  • Reactivity (D003): Low risk, but avoid mixing with strong oxidizers.[5][6]

  • Toxicity (D004-D043): Not standard, but treat as toxic due to biological activity.[1]

Designated Waste Stream: "Non-Regulated Organic Solid" (or "Organic Chemical Waste" depending on institutional nomenclature).

Part 4: Disposal Decision Logic (Workflow)

The following decision tree illustrates the correct operational flow for disposing of 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid and its byproducts.

DisposalWorkflow Start Waste Generation CheckState Analyze Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Mother Liquors/Solvents) CheckState->Liquid Sharps Contaminated Sharps (Needles/Syringes) CheckState->Sharps SolidCont Collect in HDPE Wide-Mouth Jar Solid->SolidCont LabelSolid Label: 'Solid Organic Waste' (Toxic, Irritant) SolidCont->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration CheckSolvent Check Solvent Base Liquid->CheckSolvent Aqueous Aqueous Solution CheckSolvent->Aqueous Organic Organic Solvent (DCM, MeOH, DMSO) CheckSolvent->Organic AqNeutralize Adjust pH 5-9 (If required by site) Aqueous->AqNeutralize CombineOrg Combine in Halogenated or Non-Halogenated Drum Organic->CombineOrg AqNeutralize->CombineOrg Do NOT Drain Pour CombineOrg->Incineration SharpsBin Rigid Bio/Chem Sharps Container Sharps->SharpsBin SharpsBin->Incineration

Figure 1: Operational decision tree for segregating 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid waste streams.

Part 5: Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired chemicals, spilled powder, or synthesized solids.[1]

  • PPE Setup: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Perform operations in a fume hood to capture dust.

  • Container Selection: Use a clear, wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1]

  • Transfer: Carefully transfer the solid into the container. Avoid generating dust.[2][3][5][7][8]

    • Note: If the solid is caked, use a plastic spatula to break it up gently. Do not use metal tools if there is a risk of spark generation (though low risk here).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid.[1][9][10][11]

    • Hazards: Irritant, Sensitizer.[4][5]

  • Storage: Store the container in a satellite accumulation area (SAA) away from strong oxidizers (e.g., nitric acid) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for HPLC waste, mother liquors, or cleaning solvents.[1]

  • Segregation: Determine if the solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Acetone).

  • Compatibility Check: Ensure the liquid waste stream does not contain strong oxidizers (e.g., Hydrogen Peroxide, Permanganates). The amine functionality in the azabicyclo ring can form N-oxides or other reactive species.

  • Transfer: Pour the solution into the appropriate carboy (Halogenated or Non-Halogenated).

    • Critical Step: If the solution is highly acidic (pH < 2), neutralize it to pH 5–9 before adding it to a general organic waste drum to prevent corrosion of the drum or dangerous off-gassing.[1]

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., acetone) and add the rinsate to the waste container.

Protocol C: Contaminated Debris & Sharps

Use this for weighing boats, pipettes, and syringes.[1]

  • Sharps (Needles/Glass): Place immediately into a rigid, puncture-resistant sharps container.[1] Do not recap needles. Label as "Chemically Contaminated Sharps."

  • Soft Debris (Gloves/Paper Towels): If heavily contaminated, place in a clear plastic bag, seal it, and place it in the solid hazardous waste bin. If trace contamination only, follow local institutional guidelines (often solid waste bin, but never regular trash).

Part 6: Spill Response Procedures

Scenario: Minor spill (< 5g) of solid powder on the benchtop.

  • Alert: Notify nearby personnel.

  • Protect: Don appropriate PPE (Gloves, Goggles, N95 mask if dust is airborne).

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean:

    • Scoop up the material using a plastic dustpan or stiff paper.

    • Wipe the area with soap and water.[2][5][7][12]

    • Wipe again with 70% Ethanol or Isopropanol to remove organic residues.

  • Dispose: Place all cleanup materials (towels, gloves) into a hazardous waste bag.

Part 7: References

  • Spectrum Chemical. (2018).[2] Safety Data Sheet: Cefixime (Related Bicyclic Compound Structure Reference). Retrieved from

  • Fisher Scientific. (2018). Safety Data Sheet: (1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene (Bicyclic Hydrocarbon Reference).[1] Retrieved from [1]

  • University of Minnesota. (2024). Chemical Waste Guidelines: Segregation and Container Specifications. Retrieved from

  • Northwestern University. (2023).[13] Hazardous Waste Disposal Guide: Satellite Accumulation Areas. Retrieved from [1][13]

  • Monash University. (2025). Chemical Waste Disposal: Licensed Contractor Protocols.[6] Retrieved from [1]

Sources

Personal protective equipment for handling 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel bicyclic scaffolds—such as 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and its Boc-protected derivatives—requires rigorous, uncompromising safety protocols. Frequently utilized in medicinal chemistry as a conformationally restricted bioisostere in neuropharmacology[1], this compound presents specific handling challenges. Its potent biological activity dictates that researchers must systematically prevent percutaneous absorption and inhalation.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) utilization, and disposal of this chemical, moving beyond standard safety data sheets to explain the causality behind each requirement.

Physicochemical & Hazard Profile

Understanding the physical state of the chemical directly informs our PPE strategy. The table below summarizes the critical data that dictates our handling approach.

PropertySpecificationOperational Implication
Physical State Solid / PowderHigh risk of electrostatic dispersion and aerosolization during weighing.
Storage Temperature 2–8°C[1]Must equilibrate to room temperature before opening to prevent condensation.
Primary Hazard Irritant (Skin/Eyes/Respiratory)Direct contact disrupts mucosal membranes and dermal layers[1].
Reactivity Stable under standard conditionsCan undergo oxidation or reduction; avoid strong oxidizing agents[1].

Personal Protective Equipment (PPE) Matrix & Causality

Do not merely wear PPE; understand why it is required. Every piece of equipment is a deliberate barrier designed to mitigate a specific mechanism of exposure[1][2].

  • Hand Protection: Chemical-resistant Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides an effective barrier against organic acids. Because this compound is frequently dissolved in highly penetrating carrier solvents (e.g., DMSO, DMF) during biological assays, double-gloving is strongly recommended during solution preparation to prevent carrier-mediated dermal absorption.

  • Respiratory Protection: P95 or N95 Particulate Respirator.

    • Causality: As a finely milled solid, the bicyclic core is prone to static charge accumulation. A P95 mask is strictly advised if handling outside a ventilated enclosure, as inhalation of the aerosolized dust can cause acute respiratory tract irritation[1].

  • Eye Protection: ANSI Z87.1-compliant Chemical Safety Goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Goggles form a complete seal around the eyes, preventing airborne particulates from dissolving in the tear film and causing severe ocular irritation.

  • Body Protection: Flame-resistant laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through the powder or knocking over vials, mitigating the risk of cross-contamination across the laboratory workspace.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, follow this procedural workflow when dispensing the compound. Each step validates the safety of the next.

Step 1: Environmental Preparation

  • Conduct all open-container operations inside a certified chemical fume hood.

  • Verify the hood's face velocity is actively reading between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding or airflow is unverified.

Step 2: Acclimation and Weighing

  • Remove the compound from 2–8°C storage and allow the sealed container to equilibrate to room temperature for at least 30 minutes[1][3].

    • Causality: Opening cold containers introduces ambient moisture. Water condensation will degrade the carboxylic acid moiety and artificially inflate the compound's mass, ruining stoichiometric calculations.

  • Place an anti-static weighing boat on the analytical balance. Ground your metal spatula to dissipate static charge before touching the powder.

  • Carefully dispense the required mass, keeping the spatula low to the boat to minimize drop height and dust generation.

Step 3: Transfer and Solubilization

  • Transfer the solid into a reaction vial or volumetric flask while still inside the fume hood.

  • If transporting the solid across the lab to another station, cap the primary vial securely and place it inside a shatterproof secondary container.

  • Add your solvent slowly down the interior side of the vial to wet the powder without displacing it into the air.

HandlingWorkflow N1 1. Pre-Operation Setup Inspect Fume Hood & PPE N2 2. Dispensing / Weighing Control Aerosolization N1->N2 Validate airflow N3 3. Material Transfer Sealed Secondary Container N2->N3 Cap securely N4 4. Reaction Execution Controlled Environment N3->N4 Transfer to reactor N5 5. Decontamination Wash & Waste Segregation N4->N5 Completion

Workflow for the safe handling and transfer of 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid.

Emergency Response & Decontamination

Immediate, decisive action is required following accidental exposure to minimize tissue damage.

  • Ocular Exposure: Immediately flush eyes at an emergency eyewash station with tepid water for a minimum of 15 minutes[1]. Hold eyelids open forcibly to ensure complete irrigation of the sclera.

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected skin area vigorously with copious amounts of soap and water[1]. Crucial Note: Do not use organic solvents (like ethanol or acetone) to clean the skin; solvents will dissolve the compound and accelerate its dermal absorption into your bloodstream.

  • Inhalation: Move the affected personnel to fresh air immediately. If respiratory distress, coughing, or wheezing occurs, seek emergency medical evaluation.

ExposureResponse E1 Exposure Event Detected E2 Skin/Eye Contact? E1->E2 E3 Inhalation? E1->E3 A1 Flush with water ≥15 min Wash skin with soap E2->A1 Yes A2 Move to fresh air Seek medical attention E3->A2 Yes R1 Report to EHS & Document A1->R1 A2->R1

Emergency response and decontamination pathway following accidental chemical exposure.

Waste Disposal & Environmental Plan

Proper disposal prevents environmental contamination and protects downstream sanitation workers from unknown pharmacological hazards.

  • Solid Waste: Dispose of empty vendor vials, contaminated weighing boats, used spatulas, and outer gloves in a designated, clearly labeled "Solid Hazardous Organic Waste" container.

  • Liquid Waste: Solutions containing 3-Azabicyclo[4.1.0]heptane-1-carboxylic acid must be collected in compatible liquid waste carboys. Segregate strictly into "Halogenated" or "Non-Halogenated" streams based on the carrier solvent used. Never flush solutions down the sink.

  • Spill Cleanup: For dry powder spills, do not sweep. Sweeping aerosolizes the compound. Gently cover the powder with a solvent-dampened absorbent pad (using water or isopropanol) to suppress dust, then carefully wipe it up and place the materials in solid hazardous waste.

References

  • MySkinRecipes. 3-(Tert-Butoxycarbonyl)-3-Azabicyclo[4.1.0]Heptane-1-Carboxylic Acid: Safety Equipment. Retrieved from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.